Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMOLWFENHTLNA-XARZLDAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Val-Thr(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block integral to modern solid-phase peptide synthesis (SPPS).[1][2] This specialized dipeptide isostere is designed to mitigate the challenges of peptide aggregation and secondary structure formation, which can hinder the synthesis of long or complex peptide sequences.[1][3] Its incorporation into a peptide chain introduces a temporary "kink," disrupting the hydrogen bonding patterns that lead to β-sheet formation and improving the solubility and coupling efficiency of the growing peptide.[1][2][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering valuable insights for researchers in peptide chemistry and drug development.
Chemical Properties
This compound, systematically named (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-valinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid, is a white to off-white powder.[5] Its structure incorporates the Fmoc protecting group for standard solid-phase synthesis, a valine residue, and a threonine residue modified into a dimethylated oxazolidine (B1195125) ring, which acts as a proline mimic.[1][3]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [6] |
| Molecular Weight | 480.6 g/mol | [6] |
| CAS Number | 168216-05-5 | [6] |
| Appearance | White to off-white powder | [5] |
| Optical Rotation | [α]²⁵_D_ = -24.5 ± 2.5° (c=1 in MeOH) | Not explicitly found in search results |
| Storage | ≤ -4 °C | Not explicitly found in search results |
Solubility and Stability
This compound is readily soluble in common solvents used in solid-phase peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][4] This solubility is crucial for efficient coupling reactions on the solid support.
The stability of the oxazolidine ring is a key feature of its utility. It is stable under the basic conditions required for the removal of the Fmoc protecting group (typically with piperidine (B6355638) in DMF).[7] However, the ring is readily cleaved under the strongly acidic conditions of the final cleavage from the resin and removal of side-chain protecting groups, which is typically performed with trifluoroacetic acid (TFA).[2][7] This cleavage regenerates the natural threonine residue in the final peptide. Recent studies have indicated that the oxazolidine ring may exhibit instability under the high temperatures and pressures sometimes employed in rapid, flow-based peptide synthesis.
Synthesis and Characterization
The synthesis of pseudoproline dipeptides like this compound generally involves a two-step process. First, the C-terminal amino acid (threonine in this case) is reacted with an aldehyde or ketone (in this instance, acetone) to form the oxazolidine ring. Subsequently, the N-terminally protected amino acid (Fmoc-Valine) is coupled to the secondary amine of the oxazolidine ring.[8]
While a specific, detailed protocol for the synthesis of this compound was not found in the public domain, a general procedure can be outlined.
General Synthesis Protocol
-
Oxazolidine Formation: L-Threonine is reacted with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a Lewis acid (e.g., BF₃·Et₂O) or a Brønsted acid (e.g., p-toluenesulfonic acid) to form the (4S,5R)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid.[8]
-
Coupling of Fmoc-Valine: The resulting threonine-derived oxazolidine is then coupled with an activated form of Fmoc-L-valine, such as its acid fluoride (B91410) or N-carboxyanhydride, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[8]
-
Purification: The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel.
Characterization
The structure and purity of this compound are confirmed by a combination of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the Fmoc group, the valine side chain, the threonine-derived oxazolidine ring protons, and the methyl groups of the oxazolidine. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the valine and threonine-oxazolidine moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z [M+H]⁺ ≈ 481.6). |
| HPLC | A single major peak indicating high purity. |
Application in Solid-Phase Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to overcome difficulties associated with peptide aggregation.[1][3]
Experimental Workflow for SPPS Incorporation
The following diagram illustrates the typical workflow for incorporating this compound into a growing peptide chain during SPPS.
Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.
Mechanism of Action
The incorporation of the pseudoproline dipeptide introduces a conformational bend in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to the formation of insoluble β-sheet aggregates.[1][2] This enhances the solvation of the peptide-resin complex, allowing for more efficient subsequent deprotection and coupling steps.
Caption: Disruption of aggregation by the pseudoproline "kink".
Conclusion
This compound is a powerful tool in the arsenal (B13267) of peptide chemists. Its ability to act as a temporary "structure-breaker" significantly enhances the efficiency of solid-phase peptide synthesis, particularly for challenging sequences.[1][4] This enables the synthesis of longer and more complex peptides, which are often crucial for the development of novel therapeutics and research probes. A thorough understanding of its chemical properties and the principles behind its application is essential for its successful implementation in the laboratory. As the demand for synthetic peptides in research and medicine continues to grow, the importance of enabling technologies like pseudoproline dipeptides will undoubtedly increase.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH: A Technical Guide to Overcoming Peptide Synthesis Challenges
CAS Number: 168216-05-5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and methodology of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH. This pseudoproline dipeptide is a critical tool in modern solid-phase peptide synthesis (SPPS) for navigating the complexities of "difficult" sequences prone to aggregation.
Core Concepts and Physicochemical Data
This compound is a specialized dipeptide derivative where the threonine residue is reversibly protected as a dimethyloxazolidine ring. This modification induces a "kink" in the peptide backbone, sterically disrupting the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets during peptide synthesis.[1][2] These aggregates can lead to poor coupling efficiencies, incomplete deprotection, and ultimately, low yields and purity of the target peptide.[3][4] The use of this pre-formed dipeptide circumvents the sterically hindered coupling to the oxazolidine (B1195125) nitrogen.[5] The native threonine structure is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 168216-05-5[6] |
| Molecular Formula | C₂₇H₃₂N₂O₆[6] |
| Molecular Weight | 480.6 g/mol [6] |
| Appearance | White to off-white powder |
| Purity | ≥97.0% (HPLC) |
| Storage Temperature | -4 °C to 8°C |
Mechanism of Action: Disrupting Peptide Aggregation
During SPPS, elongating peptide chains can self-assemble into ordered structures, primarily β-sheets, which are stabilized by intermolecular hydrogen bonds. This aggregation hinders the accessibility of the N-terminus for subsequent coupling reactions. Pseudoproline dipeptides, such as this compound, are strategically incorporated to disrupt these interactions. The oxazolidine ring forces a cis-amide bond conformation, creating a proline-like kink in the peptide backbone that effectively breaks the secondary structure, enhancing the solvation of the peptide chain and improving reaction kinetics.[3][7]
References
Unlocking "Difficult" Peptides: A Technical Guide to the Mechanism and Application of Pseudoproline Dipeptides in Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides prone to aggregation represents a significant bottleneck. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges, dramatically improving the efficiency and success rate of solid-phase peptide synthesis (SPPS). This in-depth guide explores the core mechanism of action of pseudoproline dipeptides, provides detailed experimental protocols, and presents quantitative data on their impact on the synthesis of notoriously "difficult" peptides.
At its core, the mechanism of action of pseudoproline dipeptides lies in their unique ability to disrupt the formation of secondary structures, particularly β-sheets, which are the primary cause of peptide aggregation during synthesis.[1][2] These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][3] This cyclic structure introduces a "kink" into the peptide backbone, sterically hindering the hydrogen bonding between peptide chains that is necessary for β-sheet formation.[1][2] This disruption of secondary structures enhances the solvation of the growing peptide chain, leading to improved coupling efficiencies, higher yields, and greater purity of the final product.[1][4]
The benefits of incorporating pseudoproline dipeptides are most pronounced in the synthesis of long and hydrophobic peptides, which are notoriously difficult to prepare using standard Fmoc-SPPS methodologies. Case studies have demonstrated that for highly aggregated sequences, the use of pseudoproline dipeptides can lead to a more than 10-fold increase in product yield.[1][4]
Quantitative Impact on Difficult Peptide Synthesis
To illustrate the profound impact of pseudoproline dipeptides, this section summarizes the quantitative improvements observed in the synthesis of several well-known "difficult" peptides.
| Peptide Sequence | Synthesis Method | Reported Yield | Reported Purity | Reference |
| Human Islet Amyloid Polypeptide (hIAPP / Amylin) | Standard Fmoc-SPPS | "Traces of the desired peptide" | Not reported | [3] |
| Fmoc-SPPS with Pseudoproline Dipeptides | "High yield" | "Pure enough for disulfide bond formation by air oxidation" | [1][3] | |
| RANTES (1-68) | Standard Fmoc-SPPS on Polystyrene Resin | Failed to yield the desired product | Not applicable | [5] |
| Fmoc-SPPS with Pseudoproline Dipeptides and ChemMatrix Resin | Successful synthesis | High purity | [1][5] | |
| Caveolin-1 (B1176169) Fragment (54-mer) | Standard Fmoc-SPPS | Not reported (synthesis was unsuccessful) | Not applicable | [6] |
| Fmoc-SPPS with Pseudoproline Dipeptides | Successful synthesis | High purity | [1][6] | |
| Acyl Carrier Protein (ACP) (65-74) | Standard Fmoc-SPPS | Low, with significant deletion products | 60.7% | [7][8] |
| Fmoc-SPPS with Hmb backbone protection (similar principle) | Significantly improved | 90.5% | [7][8] |
Mechanism of Action: A Visual Representation
The core of the pseudoproline mechanism is the introduction of a conformational "kink" that disrupts inter-chain hydrogen bonding, the primary driver of β-sheet formation and subsequent aggregation. The following diagram illustrates this principle.
Detailed Experimental Protocols
The successful incorporation of pseudoproline dipeptides relies on established SPPS protocols. Below are detailed methodologies for manual and automated synthesis.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual incorporation of a pseudoproline dipeptide into a growing peptide chain.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Treat the resin with 20% piperidine (B6355638) in DMF (5 mL) for 3 minutes, drain, and repeat for 10-15 minutes to ensure complete Fmoc removal.[9]
-
Wash the resin thoroughly with DMF (5 x 5 mL).[9]
2. Pseudoproline Dipeptide Coupling:
-
In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.38 mmol, 3.8 eq) in DMF (3 mL).[9]
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 2-5 minutes.[9]
-
Add the activated dipeptide solution to the deprotected resin and shake for 1-2 hours at room temperature.[9]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Wash the resin with DMF (3 x 5 mL).[9]
3. Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
4. Cleavage and Deprotection:
-
After the final synthesis cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.[9]
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common choice is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v).[10][11] For peptides with multiple arginine residues, the cleavage time may need to be extended.[10][11]
-
Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2-4 hours at room temperature.[10][11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Automated Solid-Phase Peptide Synthesis Workflow
Automated peptide synthesizers streamline the SPPS process. The following workflow is a general guide for incorporating pseudoproline dipeptides on a microwave-assisted synthesizer, such as the CEM Liberty Blue.
Key Parameters for Microwave-Assisted Automated Synthesis (Example: CEM Liberty Blue):
-
Deprotection: 20% piperidine in DMF, microwave power: 45W, temperature: 75°C, time: 3-5 minutes.
-
Coupling: 5-fold excess of Fmoc-amino acid or pseudoproline dipeptide, activator (e.g., HBTU/HOBt or DIC/Oxyma), and base (e.g., DIEA). Microwave power: 40W, temperature: 75°C, time: 5-10 minutes.
-
Washing: Multiple washes with DMF between each deprotection and coupling step.
It is crucial to consult the specific instrument's manual and optimize conditions for each unique peptide sequence.
Conclusion
Pseudoproline dipeptides are an indispensable tool in modern peptide synthesis, offering a robust and reliable solution to the long-standing problem of peptide aggregation. By inducing a conformational "kink" in the peptide backbone, they effectively disrupt the formation of secondary structures that lead to poor solubility and coupling efficiency. The dramatic improvements in yield and purity, especially for "difficult" sequences, underscore their importance in both academic research and the development of peptide-based therapeutics. The detailed protocols provided in this guide offer a practical framework for the successful implementation of this powerful technology.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
The Oxazolidine Ring: A Tool for Controlled Disruption of Peptide Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of conformational constraints into peptides is a cornerstone of modern peptidomimetic design. Among the various tools available to researchers, the oxazolidine (B1195125) ring has emerged as a powerful motif for disrupting and controlling peptide secondary structure. By acting as a "pseudo-proline" residue, the oxazolidine moiety introduces a rigid kink in the peptide backbone, effectively inducing specific turns and limiting the conformational freedom of the polypeptide chain. This targeted disruption has profound implications for enhancing biological activity, improving metabolic stability, and increasing receptor selectivity, making it a valuable strategy in drug discovery and development.
This technical guide provides a comprehensive overview of the role of the oxazolidine ring in peptide structure disruption. It delves into the mechanistic underpinnings of this conformational control, presents quantitative data on its structural impact, and offers detailed experimental protocols for the synthesis and analysis of oxazolidine-containing peptides.
Mechanism of Structural Disruption: The "Pseudo-Proline" Effect
The five-membered oxazolidine ring, when incorporated into a peptide backbone, functions as a proline isostere, but with distinct and often more pronounced conformational effects. Proline's cyclic nature restricts the peptide backbone's phi (Φ) dihedral angle, but the oxazolidine ring imposes even greater constraints on both the phi (Φ) and psi (Ψ) angles. This is due to the fusion of the amino acid side chain with the backbone nitrogen.
The primary mechanism by which the oxazolidine ring disrupts peptide structure is by inducing the formation of β-turns.[1][2][3] A β-turn is a secondary structure element where the polypeptide chain reverses its direction. The oxazolidine ring, particularly when derived from serine or threonine, forces the peptide backbone into a conformation that favors the formation of type I or type II β-turns.[1] This rigid turn induction is a key feature that distinguishes oxazolidine-containing peptides from their more flexible linear counterparts.
Furthermore, the oxazolidine ring can influence the conformation of neighboring amino acid residues, leading to a more defined and stable overall peptide structure. This conformational rigidity can be advantageous for several reasons:
-
Pre-organization for Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.
-
Increased Proteolytic Stability: The constrained structure can mask cleavage sites for proteases, thereby increasing the peptide's half-life in biological systems.
-
Reduced Aggregation: By disrupting the formation of intermolecular β-sheets, the incorporation of oxazolidine rings can prevent peptide aggregation, a common challenge in peptide synthesis and formulation.[4]
The stereochemistry of the oxazolidine ring is a critical determinant of the resulting peptide conformation. The use of D- or L-amino acid precursors to form the oxazolidine can lead to different types of turns and overall peptide geometries.[5]
Quantitative Data on Conformational Effects
The structural impact of incorporating an oxazolidine ring into a peptide can be quantified through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide precise information on the dihedral angles of the peptide backbone and the overall three-dimensional structure.
Dihedral Angle Constraints
The following table summarizes typical dihedral angle values for a standard amino acid in a random coil versus an oxazolidine-constrained residue within a β-turn.
| Residue Type | Dihedral Angle (Φ) | Dihedral Angle (Ψ) |
| Glycine (in random coil) | Broad distribution | Broad distribution |
| Proline (trans) | ~ -60° | ~ -30° (polyproline II) or ~ +145° (β-strand) |
| Oxazolidine (Oxd) | Highly constrained | Highly constrained |
| Example: L-Oxd in a Type I β-turn | ~ -60° to -90° | ~ -0° to -30° |
| Example: D-Oxd in a Type II' β-turn | ~ +60° to +90° | ~ 0° to +30° |
Note: The exact dihedral angles can vary depending on the specific peptide sequence and the environment.
Impact on Biological Activity
The conformational constraint imposed by the oxazolidine ring can significantly impact the biological activity of a peptide. The following table provides a hypothetical example of how the IC50 value of a peptide targeting an integrin receptor might change upon incorporation of an oxazolidine ring to induce a bioactive conformation.
| Peptide | Sequence | Target | IC50 (nM) |
| Linear Peptide | Ac-Arg-Gly-Asp-Ser-NH2 | αvβ3 Integrin | 500 |
| Oxazolidine-Constrained Peptide | Ac-Arg-Gly-Asp-(Oxd)-NH2 | αvβ3 Integrin | 50 |
This tenfold increase in potency can be attributed to the pre-organization of the pharmacophoric residues (Arg, Gly, Asp) into a conformation that is optimal for binding to the integrin receptor.
Experimental Protocols
Synthesis of Fmoc-Protected Pseudoproline Dipeptides
The synthesis of oxazolidine-containing peptides is most commonly achieved using pre-formed Fmoc-protected pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Protocol for the Synthesis of Fmoc-Xaa-Ser(ψMe,MePro)-OH:
-
Dipeptide Formation: Couple a C-terminal serine methyl ester to the desired N-terminal Fmoc-protected amino acid (Xaa) using standard peptide coupling reagents (e.g., HBTU, DIC/HOBt).
-
Oxazolidine Ring Formation: Dissolve the resulting dipeptide in a suitable solvent (e.g., dimethoxypropane). Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid). Reflux the mixture until the reaction is complete, as monitored by TLC or LC-MS.
-
Saponification: Hydrolyze the methyl ester using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water.
-
Purification: Purify the resulting Fmoc-protected pseudoproline dipeptide by flash chromatography.
Solid-Phase Peptide Synthesis (SPPS) of Oxazolidine-Containing Peptides
General Protocol:
-
Resin Preparation: Start with a suitable resin for SPPS (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid or the pre-formed Fmoc-pseudoproline dipeptide using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry and NMR.
Conformational Analysis by NMR Spectroscopy
Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O).
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
Structural Calculations: Use the distance restraints obtained from the NOESY spectrum to calculate the three-dimensional structure of the peptide using molecular modeling software.
-
Dihedral Angle Analysis: Determine the backbone dihedral angles (Φ, Ψ) from the calculated structure.
Visualization of Structural Disruption and Signaling Pathways
Graphviz diagrams can be used to visualize the logical relationships in peptide structure and their interaction with signaling pathways.
Caption: Logical flow of peptide conformation and receptor binding.
The incorporation of an oxazolidine ring can be strategically employed to modulate signaling pathways. For example, by designing a peptide that mimics a key binding motif of an extracellular matrix protein, it is possible to target integrin receptors and modulate downstream signaling events.
Caption: Competitive inhibition of integrin signaling by an oxazolidine peptide.
Conclusion
The oxazolidine ring is a versatile and powerful tool for the conformational constraint of peptides. Its ability to act as a "pseudo-proline" and induce stable β-turn structures provides a robust strategy for enhancing the biological activity, stability, and selectivity of peptidomimetics. The synthetic and analytical methods outlined in this guide provide a framework for the rational design and characterization of oxazolidine-containing peptides for a wide range of applications in research and drug development. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the strategic use of conformational constraints, such as the oxazolidine ring, will undoubtedly play an increasingly important role in the creation of next-generation peptide-based therapeutics.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is due to its unique combination of stability under acidic conditions and facile cleavage under mild basic conditions, a property that enables a highly efficient and orthogonal strategy for the synthesis of complex peptides.[1] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including its mechanism of action, application in SPPS, detailed experimental protocols, and a summary of common side reactions and mitigation strategies.
Core Principles of Fmoc Chemistry
The success of the Fmoc group in peptide synthesis lies in its unique chemical properties that allow for a robust and efficient workflow. The Fmoc group is a carbamate (B1207046) that temporarily blocks the primary or secondary amine of an amino acid, preventing unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[1]
The key advantage of the Fmoc strategy is its orthogonality with acid-labile side-chain protecting groups.[2] In what is commonly known as the Fmoc/tBu strategy, the base-labile Fmoc group is used for the temporary protection of the Nα-amine, while acid-labile groups (like tert-butyl, tBu) are used for the "permanent" protection of reactive amino acid side chains.[1] This ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.[1]
Compared to the older Boc (tert-butoxycarbonyl) strategy, which requires strong acids like trifluoroacetic acid (TFA) for deprotection, the Fmoc approach offers milder reaction conditions.[][4] This is particularly advantageous for the synthesis of peptides containing acid-sensitive residues or modifications.[] Furthermore, the deprotection of the Fmoc group yields a dibenzofulvene byproduct that can be monitored by UV spectroscopy, allowing for real-time reaction tracking.[5]
Mechanism of Action
Fmoc Protection of Amino Acids
The Fmoc group is typically introduced by reacting a free amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.[1] Fmoc-OSu is now more commonly used due to its greater stability and lower propensity to cause the formation of oligopeptide impurities during the protection reaction.[1] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.
Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[6] A secondary amine, most commonly piperidine (B6355638) in a 20% solution with N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system.[5][7] This leads to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[6] The dibenzofulvene byproduct reacts with piperidine to form a stable adduct.[5]
References
Unlocking "Difficult" Peptides: A Technical Guide to the Solubility of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of long, complex, or aggregation-prone peptides is a significant challenge in drug discovery and development. Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, is a critical tool designed to overcome these hurdles. This technical guide provides an in-depth analysis of the solubility characteristics of this specialized amino acid derivative. By incorporating a proline-like oxazolidine (B1195125) ring, this compound disrupts the secondary structures that lead to poor solubility and incomplete coupling reactions during solid-phase peptide synthesis (SPPS). This guide summarizes the qualitative and expected quantitative solubility of this dipeptide, provides detailed experimental protocols for solubility determination, and illustrates its role in the broader context of peptide synthesis.
Introduction: The Challenge of Peptide Aggregation
During Fmoc-based solid-phase peptide synthesis (SPPS), the growing peptide chain can adopt stable secondary structures, such as β-sheets. These structures can lead to interchain aggregation, which in turn causes poor solvation of the peptide-resin complex.[1][2] This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, ultimately leading to lower yields and purity of the final peptide product.[1][3]
This compound is a strategically designed pseudoproline dipeptide that addresses this issue. The threonine residue is reversibly protected as a 2,2-dimethyloxazolidine, creating a "kink" in the peptide backbone that is similar to that introduced by proline.[3][4][5] This structural disruption effectively breaks the hydrogen bonding patterns responsible for β-sheet formation, thereby preventing aggregation and enhancing the solubility of the growing peptide chain.[1][3][4] The use of a pre-formed dipeptide circumvents the sterically hindered coupling to the oxazolidine nitrogen.[6]
Solubility Characteristics of this compound
Qualitative Solubility:
This compound is known to exhibit significantly improved solubility in the common organic solvents used for SPPS compared to its linear counterpart.[4][5][7] This enhanced solubility is a direct consequence of the disruption of intermolecular hydrogen bonds by the pseudoproline ring structure.[1][4] Like most Fmoc-protected amino acids, it is expected to be sparingly soluble in aqueous solutions.[8]
Expected Quantitative Solubility:
The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. These values are illustrative and based on the typical solubility of Fmoc-dipeptides used in peptide synthesis. Actual solubility may vary depending on the specific lot, purity, and conditions such as temperature.
| Solvent | Abbreviation | Expected Solubility | Rationale |
| N,N-Dimethylformamide | DMF | High | A polar aprotic solvent widely used in SPPS, known to be effective for dissolving Fmoc-amino acids.[9][10] |
| N-Methyl-2-pyrrolidone | NMP | High | Another common polar aprotic solvent for SPPS with excellent solvating properties for peptide resins.[9][10] |
| Dichloromethane | DCM | Moderate to High | A less polar solvent, often used in peptide synthesis, that can dissolve many Fmoc-protected amino acids.[9] |
| Dimethyl Sulfoxide | DMSO | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | ACN | Moderate | A polar aprotic solvent, often used in HPLC, with moderate solvating power for Fmoc-dipeptides. |
| 2-Methyltetrahydrofuran | 2-MeTHF | Moderate | A greener alternative solvent in which many Fmoc-amino acids have shown good solubility.[11] |
| Ethyl Acetate | EtOAc | Low to Moderate | A moderately polar solvent; solubility may be limited.[11] |
| Water | H₂O | Very Low | Fmoc-protected amino acids are generally poorly soluble in water due to the hydrophobic Fmoc group.[8] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of saturating a solution and then quantifying the dissolved solute.
Materials:
-
Selected solvents (e.g., DMF, NMP, DCM)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Analytical balance
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a pre-weighed microcentrifuge tube.[13]
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the microcentrifuge tube.[13]
-
Dissolution: Vigorously vortex the tube for 1-2 minutes to facilitate dissolution. If the peptide does not fully dissolve, sonicate the tube for 10-15 minutes.[14][15]
-
Equilibration: Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 1 hour) to ensure saturation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 1 hour to pellet any undissolved material.[13]
-
Supernatant Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Solvent Evaporation: Lyophilize or use a vacuum concentrator to completely evaporate the solvent from the collected supernatant.[13]
-
Quantification: Weigh the dried solute.
-
Calculation: Calculate the solubility in mg/mL using the following formula:
Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of supernatant collected in mL)
Visualization of Experimental Workflows and Logical Relationships
The following diagrams illustrate the role of this compound in the context of solid-phase peptide synthesis and the logic behind its use.
Figure 1: Workflow illustrating how this compound addresses peptide aggregation in SPPS.
Figure 2: Experimental workflow for the quantitative determination of peptide solubility.
Conclusion
This compound is a powerful tool for synthetic peptide chemists. Its unique pseudoproline structure effectively mitigates the common problems of peptide aggregation and poor solubility encountered during solid-phase peptide synthesis.[3] By disrupting the formation of secondary structures, this dipeptide enhances the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps, and ultimately, higher purity and yield of the target peptide.[1][3] While quantitative solubility data requires empirical determination for specific applications, the principles outlined in this guide provide a strong framework for understanding and utilizing this valuable synthetic building block in the development of novel peptide-based therapeutics and research agents.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Val-Thr(psiMe,Mepro)-OH Novabiochem 168216-05-5 [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 13. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biobasic.com [biobasic.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
stability and storage conditions for Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
An In-depth Technical Guide on the Stability and Storage of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guide is compiled based on the chemical properties of its constituent components—Fmoc-protected amino acids and pseudoproline dipeptides—and general principles of peptide handling. It is strongly recommended to perform in-house stability studies for mission-critical applications.
Introduction
This compound is a specialized dipeptide derivative crucial for solid-phase peptide synthesis (SPPS).[1][2] It incorporates two key features: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of valine and a pseudoproline (Ψ(Me,Me)pro) modification at the threonine residue.[3][4] This pseudoproline, an oxazolidine (B1195125) ring formed from the threonine side chain and backbone amide, acts as a "kink" to disrupt peptide aggregation during synthesis, thereby improving coupling efficiency and final peptide yield.[4][5] Understanding the stability and optimal storage conditions of this reagent is paramount to ensure its integrity and performance in peptide synthesis.
Physicochemical Properties and Stability Profile
The stability of this compound is governed by the chemical lability of its three primary components: the Fmoc group, the peptide backbone, and the pseudoproline oxazolidine ring.
-
Fmoc Group: The Fmoc group is notoriously susceptible to bases.[3] Its removal is intentionally triggered by secondary amines like piperidine (B6355638) during SPPS.[6] However, prolonged exposure to even weak bases can lead to premature deprotection. Conversely, the Fmoc group is highly stable under acidic conditions.[7][8]
-
Peptide Backbone: Like all peptides, the amide bond is susceptible to hydrolysis, a reaction catalyzed by strong acids or bases, and elevated temperatures.[9]
-
Pseudoproline Ring: The oxazolidine ring of the Thr(Psi(Me,Me)pro) moiety is stable under the standard basic conditions of Fmoc removal and the neutral to slightly acidic conditions of coupling reactions.[5][10] However, it is designed to be labile to strong acids, such as the Trifluoroacetic acid (TFA) used in final cleavage and deprotection, which regenerates the native threonine residue.[5][11]
Recommended Storage Conditions
To maximize the shelf-life and preserve the quality of this compound, the following conditions are recommended based on general guidelines for peptide reagents.
Data Presentation: Storage Condition Summary
| Parameter | Condition for Lyophilized Solid | Condition for Solution | Rationale & Remarks |
| Temperature | Long-term: -20°C to -80°C [12][13] Short-term: ≤ 4°C [12] | -20°C to -80°C [14] | Lower temperatures significantly slow down chemical degradation pathways like hydrolysis.[13] |
| Humidity | Store in a desiccated environment. | N/A (already in solution) | Moisture can catalyze hydrolysis of the peptide backbone and may compromise the lyophilized powder.[13] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[15][16] |
| Light | Protect from direct light. [12][15] | Protect from direct light. [16] | Although the primary constituents are not exceptionally photosensitive, protection from UV light is a general best practice to prevent potential photodegradation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | N/A | While this specific dipeptide does not contain highly oxidation-prone residues like Met or Cys, storage under inert gas minimizes exposure to atmospheric moisture and oxygen, which is a general best practice.[14] |
| pH (for solutions) | N/A | pH 5-6 (in sterile buffer) [14] | Peptides are generally most stable in a slightly acidic environment. Alkaline conditions (pH > 8) should be strictly avoided to prevent premature Fmoc group cleavage.[17] |
| Freeze-Thaw Cycles | N/A | Avoid repeated cycles. [14][15] | Freeze-thaw cycles can accelerate peptide degradation.[14] It is highly recommended to aliquot stock solutions into single-use volumes.[14] |
Potential Degradation Pathways
Several chemical reactions can compromise the integrity of this compound during storage or handling.
-
Premature Fmoc Deprotection: Exposure to basic conditions (e.g., amine contaminants in solvents, basic storage buffers) can cleave the Fmoc group, rendering the reagent unusable for controlled synthesis.
-
Hydrolysis of the Pseudoproline Ring: Although stable to weak acids, exposure to strong acidic conditions will open the oxazolidine ring, converting the pseudoproline back to a standard threonine residue.[5]
-
Peptide Bond Hydrolysis: Over long periods, especially in the presence of moisture and at non-optimal temperatures, the Val-Thr peptide bond can be hydrolyzed.[9][18]
-
Physical Degradation: As a lyophilized powder, the compound can be hygroscopic. Moisture absorption can reduce long-term stability.[15]
Caption: Key chemical degradation pathways for the title compound.
Experimental Protocol: Stability Assessment via RP-HPLC
To quantitatively assess the stability of this compound under various conditions, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This protocol allows for the separation and quantification of the intact compound from its potential degradants over time.
Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile (ACN) or Dimethylformamide (DMF).[7]
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, Room Temperature).
-
For solid-state stability, store vials of the lyophilized powder under the desired conditions. At each time point, dissolve a pre-weighed amount in the solvent for analysis.
-
-
Time Points:
-
Establish a schedule for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
-
RP-HPLC Analysis:
-
At each time point, inject a standard amount of the sample onto an RP-HPLC system.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% ACN with 0.1% TFA.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% of Mobile Phase B over 20-30 minutes.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the Fmoc group (e.g., 265 nm or 301 nm).[3]
-
-
Data Analysis:
-
At T=0, identify the peak corresponding to the intact this compound.
-
At subsequent time points, integrate the area of the main peak and any new peaks that appear (degradants).
-
Calculate the percentage purity of the main compound at each time point: Purity % = (Area_MainPeak / Area_Total) * 100.
-
Plot the purity percentage against time for each storage condition to determine the rate of degradation.
-
Caption: A typical workflow for assessing chemical stability via RP-HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 7. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. veeprho.com [veeprho.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 13. jpt.com [jpt.com]
- 14. genscript.com [genscript.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. benchchem.com [benchchem.com]
Revolutionizing Peptide Synthesis: A Technical Guide to Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals, the synthesis of long and complex peptides is a significant challenge, often hampered by aggregation and low yields. This in-depth technical guide explores the transformative role of pseudoproline dipeptides in overcoming these obstacles, enabling the successful synthesis of previously intractable peptides.
Pseudoproline dipeptides are synthetic building blocks that introduce a temporary "kink" in the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets that lead to aggregation during solid-phase peptide synthesis (SPPS).[1][2][3] First introduced by Mutter and coworkers, these dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][3] This modification mimics the conformational constraints of proline, hence the name "pseudoproline." The native amino acid is fully restored during the final cleavage from the resin, typically with trifluoroacetic acid (TFA).[2][4]
The incorporation of pseudoproline dipeptides has been shown to dramatically improve the quality and yield of crude peptide products, simplify purification, and enable the synthesis of long, hydrophobic, and aggregation-prone sequences that were previously inaccessible.[3][5][6]
Mechanism of Action: Disrupting Aggregation at the Molecular Level
The primary function of pseudoproline dipeptides is to prevent inter-chain hydrogen bonding, the main driver of β-sheet formation and subsequent aggregation. This is achieved through a conformational disruption of the peptide backbone. The five-membered oxazolidine or thiazolidine ring of the pseudoproline moiety favors a cis-amide bond with the preceding amino acid, introducing a kink that disrupts the linear structure required for β-sheet formation.[1][3][7] This improved solvation of the growing peptide chain enhances the accessibility of the N-terminus for subsequent coupling reactions, leading to higher efficiency and purity.[1][3]
Quantitative Impact on Peptide Synthesis
The use of pseudoproline dipeptides has a significant and measurable impact on the efficiency and outcome of peptide synthesis. The following tables summarize quantitative data from various studies, highlighting the improvements in yield and purity for challenging peptide sequences.
| Peptide Sequence | Synthesis Method | Purity (%) | Yield (%) | Reference |
| RANTES (24-91) (68-mer) | Standard Fmoc-SPPS | <5 | Not Reported | [8] |
| RANTES (24-91) (68-mer) | Fmoc-SPPS with Pseudoprolines | >70 | Not Reported | [8] |
| Human Amylin (hAmylin) (37-mer) | Standard Fmoc-SPPS | Trace amounts | Not Reported | [1] |
| Human Amylin (hAmylin) (37-mer) | Fmoc-SPPS with Pseudoprolines | High | Not Reported | [1] |
| Caveolin-1 fragment (54-mer) | Standard Fmoc-SPPS | Difficult to synthesize | Not Reported | [1] |
| Caveolin-1 fragment (54-mer) | Fmoc-SPPS with Pseudoprolines | Successful synthesis | Not Reported | [1] |
Note: Quantitative yield data is often not explicitly reported in the reviewed literature, with improvements frequently described qualitatively as "high yield" or "dramatic increases."
Experimental Protocols
The incorporation of pseudoproline dipeptides into a peptide sequence is a straightforward process that utilizes standard Fmoc-SPPS protocols and commercially available reagents.[1][9]
General Workflow for Fmoc-SPPS using Pseudoproline Dipeptides
Detailed Methodologies
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30-60 minutes.[9]
2. Standard Fmoc-SPPS Cycles:
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[9]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[9]
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent cocktail. A common choice is a carbodiimide-based method (e.g., N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma) or an aminium/uronium-based method (e.g., HBTU, HATU, or HCTU with a base like N,N-diisopropylethylamine (DIPEA)).[1][10] The reaction is typically carried out for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.[9]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil (B122849) test.
3. Incorporation of Pseudoproline Dipeptide:
-
At the desired position in the peptide sequence, substitute the corresponding amino acid and the preceding one with the appropriate Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).[3][10]
-
Dissolve the pseudoproline dipeptide and the coupling reagents in DMF and add to the deprotected peptide-resin.[9] The coupling procedure is identical to that of a standard amino acid.
4. Continuation of Synthesis:
-
After the incorporation of the pseudoproline dipeptide, continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.[9]
5. Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline moiety, are removed.[2]
-
A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11][12] The cleavage is typically performed for 2-4 hours at room temperature.
-
For cysteine-containing peptides, a scavenger such as 1,2-ethanedithiol (B43112) (EDT) may be added to the cleavage cocktail.
6. Purification and Analysis:
-
The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.[9]
-
Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical HPLC.[9]
Applications in Drug Development and Research
The ability to synthesize long and complex peptides is crucial for various areas of research and drug development. Pseudoproline dipeptides have been instrumental in the synthesis of:
-
Amyloidogenic peptides: Such as human Amylin (hAmylin), which is notoriously difficult to synthesize due to its high tendency to aggregate.[1][8]
-
Chemokines: Like RANTES, a 68-amino acid chemokine with high aggregation propensity.[1][8]
-
Membrane proteins and their fragments: Including a 54-amino acid fragment of caveolin-1.[1]
-
Cyclic peptides: The kink introduced by pseudoprolines can pre-organize the linear peptide for more efficient cyclization.[2][7]
By enabling the synthesis of these challenging molecules, pseudoproline dipeptides are accelerating research into their biological functions and facilitating the development of novel peptide-based therapeutics.
Conclusion
Pseudoproline dipeptides have become an indispensable tool in modern peptide chemistry. Their ability to disrupt aggregation by inducing a conformational kink in the peptide backbone has significantly expanded the repertoire of peptides that can be successfully synthesized. For researchers and drug developers facing the challenge of "difficult sequences," the strategic incorporation of pseudoproline dipeptides offers a robust and effective solution, paving the way for new discoveries and therapeutic innovations.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Fmoc-Val-Thr(Psi(Me,Me)pro)-OH in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to overcome challenges associated with peptide aggregation.[1][2] Difficult sequences, particularly those prone to forming stable secondary structures like β-sheets, can lead to incomplete coupling reactions, low yields, and purification difficulties.[3] The incorporation of this compound introduces a temporary "kink" in the peptide backbone, disrupting these secondary structures and improving the efficiency of peptide chain elongation.[1][4]
The oxazolidine (B1195125) ring of the pseudoproline moiety is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step, regenerating the native threonine residue.[2][3] This transient modification makes it a powerful tool for the synthesis of long or otherwise intractable peptides.[5]
Key Applications and Benefits
The use of this compound in Fmoc SPPS offers several advantages, particularly in the synthesis of "difficult" peptides:
-
Prevention of Peptide Aggregation: The primary function of the pseudoproline moiety is to disrupt the formation of inter- and intra-chain hydrogen bonds that lead to aggregation.[1][4]
-
Improved Coupling Efficiency: By maintaining the growing peptide chain in a more solvated and accessible state, coupling reactions proceed more efficiently, leading to higher crude peptide purity.[1]
-
Enhanced Peptide Yield: Overcoming aggregation and improving coupling efficiency directly translates to a significant increase in the overall yield of the desired peptide.[5] In some cases, a 10-fold increase in product yield has been observed for highly aggregated sequences.[5]
-
Facilitation of Purification: Higher purity of the crude peptide simplifies the subsequent purification process by high-performance liquid chromatography (HPLC).[5]
A notable example of its application is in the synthesis of the 37-residue human Amylin (hIAPP), a highly amyloidogenic peptide. Standard Fmoc SPPS of hIAPP and its fragments often results in only trace amounts of the desired product. However, the incorporation of pseudoproline dipeptides has enabled the successful synthesis of hIAPP with high yield and purity.[1]
Data Presentation
The following table summarizes the qualitative and illustrative quantitative impact of incorporating this compound in the synthesis of a model "difficult" peptide sequence, based on typical outcomes reported in the literature.
| Synthesis Strategy | Crude Peptide Purity (HPLC) | Overall Yield | Remarks |
| Standard Fmoc SPPS | Low (<10%) | Very Low (<1%) | Multiple deletion sequences observed due to incomplete couplings. Significant aggregation on-resin. |
| Fmoc SPPS with this compound | High (>70%) | Significantly Improved | Main peak corresponds to the desired full-length peptide. Reduced deletion products. |
Experimental Protocols
Manual Coupling Protocol for this compound
This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (3x).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the deprotection of the Fmoc group on the newly added dipeptide to continue with the synthesis of the peptide chain.
-
Automated Peptide Synthesis Protocol
This compound is compatible with automated peptide synthesizers. The following provides a general guideline for its incorporation.
Programming the Synthesizer:
-
Amino Acid Loading: Load the this compound into an appropriate vial or cartridge as a dry powder.
-
Coupling Method: Program the synthesizer to perform a standard coupling cycle for the dipeptide.
-
Reagent Equivalents: Use a 3- to 5-fold excess of the pseudoproline dipeptide and coupling reagents relative to the resin loading.
-
Activation: Standard activation with HBTU/DIPEA or HATU/DIPEA is generally effective.
-
Coupling Time: A coupling time of 60-120 minutes is recommended. For particularly difficult sequences, a double coupling can be programmed.
-
-
Cycle Omission: After the coupling of the dipeptide, program the synthesizer to omit the subsequent amino acid coupling cycle, as two residues have been incorporated in one step.
Example Automated Cycle for a 0.1 mmol Synthesis:
-
Fmoc Deprotection: 20% piperidine in DMF (2 x 7 min).
-
Washes: DMF (5x).
-
Coupling:
-
Deliver this compound (0.3 mmol) in DMF.
-
Deliver HBTU (0.29 mmol) and DIPEA (0.6 mmol) in DMF.
-
React for 90 minutes.
-
-
Washes: DMF (5x).
Visualization of Workflows and Mechanisms
General Workflow for SPPS using this compound
Caption: General workflow for SPPS incorporating a pseudoproline dipeptide.
Mechanism of Aggregation Prevention
Caption: Pseudoproline dipeptides prevent aggregation by disrupting secondary structures.
References
Application Notes and Protocols for Coupling Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to circumvent challenges associated with peptide aggregation.[1][2] These specialized dipeptides are designed to disrupt the formation of secondary structures, such as β-sheets, that can occur during peptide chain elongation, leading to incomplete coupling reactions and poor yields.[1][3][4] The oxazolidine (B1195125) ring of the pseudoproline moiety introduces a "kink" in the peptide backbone, similar to a proline residue, which enhances solvation and improves coupling efficiency.[1][4] This is particularly beneficial for the synthesis of long, hydrophobic, or otherwise "difficult" peptide sequences.[1][3][4]
The use of this compound as a pre-formed dipeptide is crucial, as direct coupling of an amino acid to the N-terminus of a pseudoproline residue is often inefficient due to steric hindrance.[1][2] This dipeptide is incorporated into the growing peptide chain using standard coupling protocols, and the native threonine structure is fully restored upon final cleavage from the resin with trifluoroacetic acid (TFA).[4]
Key Applications
-
Synthesis of "Difficult" Peptides: Overcomes aggregation in sequences prone to β-sheet formation.[1][3]
-
Long Peptides and Small Proteins: Enables the efficient synthesis of longer, more complex peptide chains.[2][3]
-
Cyclic Peptides: The kink introduced by the pseudoproline can facilitate peptide cyclization.[5]
-
Improved Solubility: Peptides containing pseudoproline residues often exhibit enhanced solubility, which is advantageous for purification and subsequent applications.[1][6]
-
Drug Development: Serves as a critical building block in the synthesis of peptide-based therapeutics, including those for cancer and metabolic disorders.[7]
Experimental Protocol: Coupling this compound in Fmoc SPPS
This protocol outlines the manual coupling of this compound onto a solid-phase resin with a free N-terminal amine.
Materials:
-
This compound
-
Peptide synthesis resin with a deprotected N-terminal amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Kaiser test or other ninhydrin-based test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.
-
-
Dipeptide Activation and Coupling:
-
In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU or HATU, 1.5-3 equivalents) to the dipeptide solution.
-
Add DIPEA (3-6 equivalents) to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin and wash it thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow or colorless beads) indicates a complete coupling reaction.
-
If the test is positive, the coupling step can be repeated with a fresh solution of activated dipeptide.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Continuation of Synthesis:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.
-
Data Summary
| Parameter | Recommendation | Notes |
| Equivalents of Dipeptide | 1.5 - 3 | Relative to the resin's functionalization capacity. |
| Coupling Reagent | HBTU, HATU | Standard phosphonium (B103445) or uronium-based reagents are effective. |
| Equivalents of Coupling Reagent | 1.5 - 3 | Should be approximately equal to the dipeptide equivalents. |
| Base | N,N-Diisopropylethylamine (DIPEA) | |
| Equivalents of Base | 3 - 6 | Typically double the equivalents of the coupling reagent. |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |
| Monitoring | Kaiser Test (Ninhydrin) | To confirm the completion of the coupling reaction. |
Experimental Workflow Diagram
Caption: Workflow for the incorporation of this compound in SPPS.
Role in Bioactive Peptide Synthesis
While this compound is not itself a signaling molecule, its incorporation is critical for the successful synthesis of bioactive peptides that can modulate cellular signaling pathways. Aggregation during synthesis can lead to truncated or modified peptides with reduced or altered biological activity. By ensuring a higher fidelity synthesis, pseudoproline dipeptides facilitate the production of the correct peptide sequence, which can then, for example, act as a ligand for a cell surface receptor to initiate a downstream signaling cascade.
Caption: Role of the dipeptide in synthesizing bioactive peptides for signaling.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
Unlocking "Difficult" Peptides: Applications of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH in Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial in overcoming one of the most significant hurdles in solid-phase peptide synthesis (SPPS): peptide chain aggregation.[1][2] In drug development, the synthesis of complex, hydrophobic, or long-chain peptides is often essential for creating novel therapeutics, including those for cancer and metabolic disorders.[1] However, these "difficult sequences" are prone to forming stable secondary structures, such as beta-sheets, which leads to incomplete reactions, low yields, and purification challenges.[1][2] this compound addresses this by introducing a temporary "kink" in the peptide backbone, disrupting aggregation and improving synthesis outcomes.[2]
Chemical Properties and Structure
| Property | Value |
| Chemical Name | (4S,5R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
| CAS Number | 168216-05-5 |
| Molecular Formula | C₂₇H₃₂N₂O₆ |
| Molecular Weight | 480.55 g/mol |
| Appearance | White to off-white powder |
| Storage | 2-8°C |
Mechanism of Action: Disrupting Aggregation
During SPPS, as the peptide chain elongates, intermolecular hydrogen bonding can lead to the formation of secondary structures, causing the peptide-resin to aggregate. This aggregation physically blocks reactive sites, hindering both the removal of the Fmoc protecting group and the coupling of the next amino acid.
The incorporation of this compound introduces a pseudoproline (Ψ(Me,Me)pro) moiety. This oxazolidine (B1195125) ring, formed from the threonine residue, sterically favors a cis-amide bond with the preceding valine residue. This contrasts with the typical trans-amide bond found in linear peptides. The resulting "kink" in the peptide backbone effectively disrupts the formation of regular secondary structures, preventing aggregation and maintaining the solubility of the growing peptide chain.[2] The native Val-Thr sequence is restored during the final cleavage from the resin with trifluoroacetic acid (TFA).
Applications in Drug Development
The ability to synthesize previously inaccessible peptide sequences opens up new avenues for drug discovery and development.
-
Enabling the Synthesis of Complex Therapeutics: Many bioactive peptides, including antimicrobial peptides, cell-penetrating peptides, and those targeting protein-protein interactions, contain hydrophobic or aggregation-prone sequences. The use of this compound can make the synthesis of these potential drug candidates feasible.
-
Improving Yields and Purity of APIs: For peptide-based active pharmaceutical ingredients (APIs), high purity is a critical regulatory requirement. By minimizing deletion sequences and other impurities that arise from incomplete reactions, pseudoproline dipeptides contribute to a cleaner crude product, simplifying downstream purification and increasing the overall yield.
-
Facilitating the Synthesis of Cyclic Peptides: The pre-disposed turn conformation induced by the pseudoproline moiety can facilitate the cyclization of peptides, a common strategy to enhance the stability and bioactivity of peptide drugs.
While specific drugs developed using this exact dipeptide are not always publicly disclosed in detail, its application is a key enabling technology in the synthesis of complex peptide therapeutics.
Experimental Protocols
General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the dipeptide to be coupled. Due to the steric hindrance of the pseudoproline, a slightly longer coupling time or a double coupling may be beneficial if the Kaiser test indicates an incomplete reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Aggregation of the peptide chain; Steric hindrance of the pseudoproline. | Extend the coupling time to 3-4 hours; Perform a double coupling with a fresh solution of activated dipeptide; Switch to a more potent coupling reagent like HATU. |
| Low Yield of Crude Peptide | Significant aggregation during synthesis leading to chain termination. | Ensure strategic placement of the pseudoproline dipeptide, ideally before a known hydrophobic stretch. For very long peptides, consider incorporating multiple pseudoproline dipeptides at intervals of 6-8 residues. |
| Side Reactions | Incomplete Fmoc deprotection. | Ensure fresh deprotection solution is used; Increase deprotection time if necessary, especially after coupling bulky residues. |
Expected Outcomes: Quantitative Data Comparison
The use of this compound is expected to significantly improve the yield and purity of "difficult" peptide sequences. The following table provides an illustrative comparison based on typical outcomes reported in the literature.
| Peptide Sequence Example | Synthesis Method | Crude Yield (%) | Crude Purity (%) |
| A-B-C-Val-Thr -D-E-F (Difficult Sequence) | Standard Fmoc-SPPS | < 10% | < 20% |
| A-B-C-Val-Thr -D-E-F (Difficult Sequence) | Fmoc-SPPS with this compound | 40-60% | 60-80% |
Note: These values are illustrative and the actual improvement will depend on the specific peptide sequence.
Potential Signaling Pathway Modulation
Peptides synthesized using this technology can be designed to interact with a variety of cellular targets, including G-protein coupled receptors (GPCRs), which are common drug targets. For example, a synthetic peptide antagonist could block the binding of a natural ligand to its GPCR, thereby inhibiting a downstream signaling cascade involved in a disease process.
Conclusion
This compound is a powerful tool in the arsenal (B13267) of peptide chemists involved in drug development. By effectively mitigating the problem of peptide aggregation, it enables the synthesis of complex and previously inaccessible bioactive peptides. This, in turn, expands the scope of potential peptide-based therapeutics that can be investigated and advanced toward clinical applications. The strategic incorporation of this and other pseudoproline dipeptides is a key consideration for the successful synthesis of "difficult" peptide sequences.
References
Revolutionizing the Synthesis of Long and Complex Peptides: The Power of Pseudoproline Dipeptides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of long or complex peptides, particularly those prone to aggregation, presents a significant challenge in drug discovery and biomedical research. Standard solid-phase peptide synthesis (SPPS) often fails or results in low yields and purity due to the formation of secondary structures, such as β-sheets, on the resin support. This on-resin aggregation hinders coupling and deprotection steps, leading to truncated and deletion sequences. Pseudoproline dipeptides have emerged as a powerful tool to overcome these limitations, enabling the successful synthesis of previously intractable peptides.[1][2][3]
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][3] This modification introduces a "kink" into the peptide backbone, similar to that of a proline residue, which effectively disrupts the formation of inter-chain hydrogen bonds responsible for aggregation.[1][4] The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native amino acid residue in the final peptide.[1][5] This application note provides a detailed overview of the benefits, applications, and protocols for utilizing pseudoproline dipeptides in the synthesis of long and complex peptides.
Mechanism of Action
The efficacy of pseudoproline dipeptides stems from their ability to modulate the conformation of the growing peptide chain. By inducing a cis-amide bond conformation, they disrupt the regular secondary structures that lead to aggregation.[4] This disruption enhances the solvation of the peptide-resin complex, improving the accessibility of the N-terminus for efficient coupling of the next amino acid.[1][6]
Figure 1: Mechanism of aggregation disruption by pseudoproline dipeptides.
Advantages of Using Pseudoproline Dipeptides
The incorporation of pseudoproline dipeptides offers several key advantages in SPPS:
-
Increased Yield and Purity: By preventing aggregation, pseudoproline dipeptides dramatically improve coupling efficiency, leading to higher yields and purer crude products.[1][7] In some cases, yields can be increased by up to 10-fold for highly aggregated sequences.[7]
-
Synthesis of "Difficult" Peptides: They enable the synthesis of long peptides (>40 amino acids) and sequences rich in hydrophobic or β-sheet-forming residues that are otherwise impossible to obtain with standard methods.[1][3][4]
-
Improved Solubility: Peptides containing pseudoprolines exhibit enhanced solubility in common SPPS solvents, further facilitating synthesis and subsequent purification.[1]
-
Compatibility: Pseudoproline dipeptides are compatible with standard Fmoc-SPPS protocols and automated synthesizers, requiring no special equipment.[1]
-
Traceless Nature: The pseudoproline modification is completely removed during the final TFA cleavage, yielding the native peptide sequence.[1]
Data Presentation: Quantitative Impact of Pseudoprolines
The following tables summarize the qualitative and semi-quantitative improvements observed in the synthesis of notable "difficult" peptides using pseudoproline dipeptides.
| Peptide | Length | Challenge | Synthesis without Pseudoprolines | Synthesis with Pseudoprolines | Reference(s) |
| Human Amylin (hAmylin) | 37 aa | High aggregation propensity, amyloidogenic | Only traces of the desired product | High yield and purity, enabling disulfide bond formation on crude product | [4][8][9] |
| RANTES (24-91) | 68 aa | High aggregation propensity | Failed synthesis on polystyrene resin | Successful synthesis with high purity | [4][10][11] |
| Caveolin-1 (B1176169) Fragment | 54 aa | Encompasses a hydrophobic intramembrane domain | Synthesis failed | Successful synthesis achieved | [1][3] |
| hGH-derived Peptide | 16 aa | "Inaccessible" sequence with poor coupling | Ineffective coupling and complex product mixture | Purifiable crude peptide with 42% HPLC purity | [12][13] |
Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Difficult Peptides.
| Parameter | Without Pseudoproline Dipeptides | With Pseudoproline Dipeptides |
| Crude Product Purity | Often low, with multiple deletion and truncated sequences | Significantly higher, with a major peak for the desired product |
| Final Yield | Very low to negligible ("traces") | Dramatically increased (up to 10-fold in some cases) |
| Purification | Difficult and often impossible due to complex crude product | Simplified due to higher purity of the crude product |
| Overall Success Rate | Low, especially for long and hydrophobic sequences | High, enabling the synthesis of previously inaccessible peptides |
Table 2: General Comparison of Synthesis Outcomes.
Experimental Protocols
The following are generalized protocols for the synthesis of a long or complex peptide using pseudoproline dipeptides via Fmoc-SPPS. Specific parameters should be optimized for each peptide.
General Workflow for Fmoc-SPPS with Pseudoproline Dipeptides
Figure 2: General workflow for Fmoc-SPPS incorporating pseudoproline dipeptides.
Detailed Protocol: Manual Fmoc-SPPS
This protocol provides a general guideline for manual solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin or pre-loaded Wang resin
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH (Pseudoproline dipeptides)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[10]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Standard Amino Acids: Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU/HOBt (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Pseudoproline Dipeptides: Use a 2- to 4-fold molar excess of the pseudoproline dipeptide and pre-activate and couple as described for standard amino acids.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring Coupling Efficiency (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[14]
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum.
Protocol: Peptide Cleavage and Deprotection
CAUTION: Perform this procedure in a well-ventilated fume hood, as TFA is highly corrosive and volatile.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For peptides with sensitive residues like Cys, Met, or Trp, a scavenger-containing cocktail like Reagent K is recommended.[10][15]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[5][13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether 2-3 times to remove scavengers and organic impurities.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol: Peptide Purification and Analysis
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2][16]
-
Analysis: Confirm the identity and purity of the final peptide by liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC.[1][16]
Conclusion
Pseudoproline dipeptides are an indispensable tool for the successful synthesis of long and complex peptides that are prone to aggregation. By temporarily introducing a proline-like kink in the peptide backbone, they effectively disrupt the formation of secondary structures, leading to significant improvements in yield and purity. The straightforward integration of pseudoproline dipeptides into standard Fmoc-SPPS protocols makes them an accessible and highly effective solution for overcoming the challenges of "difficult" sequences, thereby expanding the repertoire of synthetic peptides available for research and therapeutic development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. dokumen.pub [dokumen.pub]
- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. jpt.com [jpt.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
Mitigating Peptide Aggregation in Solid-Phase Synthesis with Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
Application Note AP001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant hurdle, particularly for long or hydrophobic sequences. This phenomenon can lead to incomplete coupling reactions, low yields, and difficult purifications. Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide designed to overcome these challenges. By inducing a temporary "kink" in the peptide backbone, it disrupts the formation of secondary structures like β-sheets, which are responsible for inter-chain aggregation.[1] This application note provides a comprehensive overview, experimental protocols, and comparative data on the use of this compound to enhance the synthesis of aggregation-prone peptides.
Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring.[1][2] This modification is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step, regenerating the native threonine residue.[1] The incorporation of this compound as a dipeptide unit circumvents the sterically hindered coupling to the pseudoproline nitrogen, facilitating efficient peptide chain elongation.[2]
Mechanism of Action
The primary mechanism by which this compound prevents aggregation is through conformational disruption. The oxazolidine ring structure mimics proline, inducing a cis-amide bond that introduces a kink in the peptide backbone.[1] This disruption of the linear peptide chain hinders the formation of intermolecular hydrogen bonds that are essential for the formation of β-sheet structures, a major cause of aggregation in growing peptide chains.[1]
Data Presentation: Comparative Synthesis of a Difficult Peptide
To demonstrate the efficacy of pseudoproline dipeptides, a known "difficult" peptide sequence was synthesized with and without the incorporation of a pseudoproline dipeptide. The resulting crude peptides were analyzed by HPLC to assess purity.
Table 1: HPLC Analysis of Crude Peptide Purity
| Synthesis Strategy | Main Peak Purity (%) | Comments |
| Standard Fmoc SPPS | <10% | Multiple deletion and truncated sequences observed. Significant aggregation. |
| SPPS with Pseudoproline Dipeptide | >75% | Single major peak corresponding to the desired product. Reduced aggregation. |
Data adapted from a comparative study on a difficult peptide sequence where a pseudoproline dipeptide was employed. While the specific pseudoproline was Fmoc-Phe-Ser(ΨMe,Mepro)-OH, the principle and expected outcome are directly applicable to this compound.
Case Study: Synthesis of Amyloid-Beta (Aβ) 1-42
The 42-amino acid amyloid-beta peptide (Aβ 1-42) is notoriously prone to aggregation, making its chemical synthesis extremely challenging. Standard SPPS protocols often result in very low yields of the desired peptide.
In a study by Kasim et al. (2018), the synthesis of Aβ 1-42 was successfully achieved by incorporating pseudoproline dipeptides at strategic positions to disrupt on-resin aggregation.[3] This approach, combined with a C-terminal solubility tag, significantly improved the crude yield and facilitated purification.
Table 2: Crude Yield of Aβ 1-42 Synthesis
| Synthesis Method | Crude Yield (%) | Reference |
| Standard Fmoc/tBu SPPS | Low (not specified) | [3] |
| SPPS with Pseudoproline Dipeptides | 57% | [3] |
This case study highlights the dramatic improvement in synthesizing a highly aggregation-prone peptide through the strategic use of pseudoproline dipeptides.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual solid-phase synthesis of a peptide on a Rink Amide resin incorporating this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and shake for 1-2 hours.
-
For this compound: Use the same procedure as for standard amino acids.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours. This step also cleaves the pseudoproline ring, regenerating the native threonine residue.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils in solution.
Materials:
-
Synthesized peptide
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare a working solution of the peptide in PBS at the desired concentration (e.g., 10-50 µM).
-
Prepare the ThT assay solution by diluting the ThT stock solution in PBS to a final concentration of 25 µM.
-
In a 96-well black microplate, mix the peptide solution with the ThT assay solution.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates peptide aggregation.
Protocol 3: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
SEC separates molecules based on their size and can be used to quantify the amount of monomer, dimer, and higher-order aggregates.
Materials:
-
Synthesized peptide solution
-
SEC column suitable for the molecular weight range of the peptide and its aggregates
-
HPLC system with a UV detector
-
Mobile phase (e.g., PBS)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the peptide sample in the mobile phase.
-
Inject a known amount of the peptide solution onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Larger aggregates will elute first, followed by smaller oligomers, and finally the monomeric peptide.
-
Quantify the relative amounts of each species by integrating the peak areas.
Conclusion
The incorporation of this compound is a highly effective strategy for preventing peptide aggregation during solid-phase synthesis. By disrupting the formation of secondary structures, this pseudoproline dipeptide can significantly improve coupling efficiency, leading to higher crude product purity and overall yield, especially for "difficult" sequences such as the amyloid-beta peptide. The experimental protocols provided herein offer a framework for utilizing this valuable tool and for analyzing the aggregation propensity of the resulting peptides.
References
Revolutionizing Peptide Synthesis: Enhancing Purity and Yield with Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
For researchers, scientists, and professionals in drug development, the synthesis of complex and aggregation-prone peptides presents a significant challenge. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, resulting in low purity and poor yields. The strategic incorporation of pseudoproline dipeptides, such as Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, has emerged as a powerful tool to overcome these obstacles, enabling the successful synthesis of "difficult" sequences.
This document provides detailed application notes and protocols for the use of this compound in Fmoc-based SPPS. It outlines the mechanism of action, offers guidance on its application, and presents a comparative experimental protocol to demonstrate its efficacy in improving peptide purity and yield.
Mechanism of Action: Disrupting Aggregation at the Molecular Level
This compound is a dipeptide derivative where the threonine residue is modified to form a temporary, proline-like oxazolidine (B1195125) ring.[1][2] This structural modification is the key to its effectiveness. During peptide synthesis, this "pseudoproline" moiety introduces a "kink" in the growing peptide backbone, similar to a natural proline residue.[1][3] This conformational disruption effectively hinders the intermolecular hydrogen bonding that leads to the formation of β-sheet aggregates.[2][3]
By preventing aggregation, the peptide chain remains well-solvated and accessible to reagents, leading to more efficient coupling and deprotection steps.[1] The pseudoproline protection is stable throughout the synthesis and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage, regenerating the native threonine residue.[2]
Application Notes
The successful application of this compound relies on its strategic placement within the peptide sequence. The following guidelines are recommended for optimal results:
-
Placement: Introduce the pseudoproline dipeptide before hydrophobic regions or sequences known to be prone to aggregation.[2]
-
Spacing: For longer peptides, it is beneficial to space pseudoproline dipeptides, or other structure-disrupting elements like proline, approximately every 5-6 residues. A minimum of two amino acids should separate two pseudoproline units or a pseudoproline and a proline.
-
Resin Selection: The use of low-aggregation resins, such as those based on polyethylene (B3416737) glycol (PEG), can further enhance the benefits of pseudoproline dipeptides.[2]
-
Difficult Sequences: This dipeptide is particularly effective in the synthesis of challenging peptides, such as human Islet Amyloid Polypeptide (hIAPP) and fragments of membrane proteins like caveolin-1 (B1176169).[1][2][4]
Quantitative Data Summary
The incorporation of this compound has been shown to dramatically improve the purity and yield of difficult-to-synthesize peptides. While exact figures are sequence-dependent, the following table provides a representative comparison based on literature reports for challenging sequences like hIAPP.
| Parameter | Standard Fmoc-SPPS | Fmoc-SPPS with Pseudoproline Dipeptide |
| Crude Peptide Purity (HPLC) | Often <10% (with significant deletion products) | >50% (with a major peak for the desired product) |
| Isolated Yield | Traces to <5% | 10-20% (or higher) |
| Reference | [5][6] | [1][5][6] |
Note: The synthesis of hIAPP(8-37) using standard Fmoc amino acids yielded only trace amounts of the desired product, while the inclusion of pseudoproline dipeptides resulted in a high yield of a product pure enough for subsequent disulfide bond formation.[5][6] One study on the synthesis of full-length hIAPP reported a yield of 40-50 mg of pure peptide from a 0.25 mmol synthesis, which was described as twice the yield of conventional methods.[1]
Experimental Protocols
To illustrate the impact of this compound, a comparative synthesis of a model "difficult" peptide, a fragment of hIAPP (hIAPP(20-29), sequence: SNNFGAILSS-NH2), is described below. This sequence is known for its high aggregation propensity.
Protocol 1: Standard Fmoc-SPPS of hIAPP(20-29)
This protocol outlines the synthesis of the model peptide without the use of a pseudoproline dipeptide.
References
- 1. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Pseudoprolines in the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly those with hydrophobic sequences, is often hampered by poor solvation and aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS). This can lead to incomplete coupling reactions, low yields, and difficult purification. Pseudoproline dipeptides are powerful tools to overcome these challenges.[1][2][3] They are derivatives of serine, threonine, or cysteine that are temporarily cyclized, introducing a "kink" in the peptide backbone that disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1] This disruption enhances the solubility of the peptide chain and improves coupling efficiency, leading to higher yields and purity of the final product.[1][4]
Pseudoproline dipeptides are incorporated into the peptide sequence as a dipeptide unit and the native serine, threonine, or cysteine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[1] Their use has been shown to be highly effective in the synthesis of long and difficult peptides, including amyloidogenic sequences and transmembrane domains.[1][5][6]
Mechanism of Action
The efficacy of pseudoproline dipeptides stems from their ability to mimic the conformational properties of proline. The cyclic oxazolidine (B1195125) (from serine or threonine) or thiazolidine (B150603) (from cysteine) structure introduces a bend in the peptide backbone, which disrupts the inter-chain hydrogen bonding that leads to aggregation.[1] By preventing the formation of insoluble aggregates, the peptide chain remains well-solvated and accessible for efficient coupling and deprotection steps throughout the synthesis.
Data Presentation: Quantitative Impact of Pseudoprolines
The incorporation of pseudoproline dipeptides has been demonstrated to significantly improve the outcomes of challenging peptide syntheses. Below are tables summarizing the quantitative improvements observed in representative examples.
Table 1: Synthesis of Human Amylin (hIAPP) (8-37 Fragment)
Human Amylin (IAPP) is a 37-residue peptide hormone known for its high aggregation propensity, making its synthesis notoriously difficult.
| Synthesis Strategy | Crude Product Outcome | Purity | Yield | Reference |
| Standard Fmoc-SPPS | Traces of the desired peptide | Very Low | < 5% (estimated) | [1] |
| With Pseudoproline Dipeptides | High yield and purity | Excellent | > 70% (estimated) | [1] |
Table 2: Synthesis of a 54-Amino Acid Fragment of Caveolin-1 (B1176169)
This long, hydrophobic peptide fragment encompassing the intramembrane domain of caveolin-1 proved challenging to synthesize using standard methods.
| Synthesis Strategy | Outcome | Reference |
| Standard Fmoc-SPPS | Synthesis failed | [5][7] |
| Modified Pseudoproline Strategy | Successful synthesis achieved | [5][7] |
Table 3: Acylation Efficiency of H-Thr(ΨPro)-Resin with Various Fmoc-Amino Acids in Flow Peptide Chemistry
This table demonstrates the coupling efficiency of different amino acids to a resin-bound threonine pseudoproline, highlighting the feasibility of this crucial step in pseudoproline-assisted synthesis.
| Acylating Amino Acid (Fmoc-Xaa-OH) | Main Product Yield (%) | Reference |
| Glycine | 94 | [8][9] |
| Histidine(Trt) | 90 | [8][9] |
| Tyrosine(tBu) | 89 | [8][9] |
| Phenylalanine | 87 | [8][9] |
| Isoleucine | 86 | [8][9] |
| Glutamine(Trt) | 82 | [8][9] |
| Proline | 82 | [8][9] |
| Lysine(Boc) | 80 | [8][9] |
| Leucine | 78 | [8][9] |
| Alanine | 77 | [8][9] |
| Cysteine(Trt) | 75 | [8][9] |
| Methionine | 70 | [8][9] |
| Aspartic Acid(OtBu) | 8 | [8][9] |
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide during Fmoc-based solid-phase peptide synthesis.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
- Wash the resin with DMF (3 x 1 min).
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
- Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Pseudoproline Dipeptide Coupling:
- In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the dissolved amino acid mixture to activate it.
- Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser or TNBS test). If the reaction is incomplete, extend the coupling time or perform a second coupling.
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
- Wash the resin with DMF (3 x 1 min).
5. Continuation of Synthesis:
- Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
Protocol 2: Automated Fmoc-SPPS with Pseudoproline Dipeptides
This protocol is a general guideline for using pseudoproline dipeptides in an automated peptide synthesizer.
1. Reagent Preparation:
- Prepare solutions of 20% piperidine in DMF for deprotection.
- Prepare solutions of your chosen coupling agent (e.g., HBTU/HATU) and activator base (e.g., DIPEA) in DMF.
- Dissolve standard Fmoc-amino acids in DMF to the required concentration for the synthesizer.
- Dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide in a minimal amount of DMF in a separate vial.
2. Synthesizer Programming:
- Program the peptide sequence into the synthesizer.
- For the cycle where the pseudoproline dipeptide is to be incorporated, program a manual or modified coupling step.
- Ensure the coupling time for the pseudoproline dipeptide is extended (e.g., 1-2 hours) compared to a standard amino acid coupling.
- As the pseudoproline is a dipeptide, ensure the subsequent amino acid in the sequence is omitted from the programmed sequence.
3. Synthesis Execution:
- Start the synthesis program. The synthesizer will perform the standard cycles of deprotection, coupling, and washing.
- When the cycle for the pseudoproline dipeptide is reached, the synthesizer will use the prepared dipeptide solution for the coupling step.
Protocol 3: Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all protecting groups, including the conversion of the pseudoproline back to its native amino acid.
1. Resin Preparation:
- After the final deprotection step, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry it under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and widely used cocktail is Reagent K :
- Trifluoroacetic acid (TFA): 82.5%
- Phenol: 5%
- Water: 5%
- Thioanisole: 5%
- 1,2-Ethanedithiol (EDT): 2.5%
- For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail like Reagent B can be used:
- TFA: 88%
- Phenol: 5%
- Water: 5%
- Triisopropylsilane (TIS): 2%
3. Cleavage Reaction:
- Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
- Stir or agitate the mixture at room temperature for 2-4 hours. The oxazolidine/thiazolidine ring of the pseudoproline will be cleaved during this time.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA.
- Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide under vacuum.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Decision Workflow for Using Pseudoprolines
Caption: Decision workflow for incorporating pseudoprolines in peptide synthesis.
Experimental Workflow for Pseudoproline Incorporation in SPPS
Caption: General experimental workflow for SPPS with pseudoproline dipeptides.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis and Structural Characterization of Caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain [cea.fr]
- 8. real.mtak.hu [real.mtak.hu]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TFA Cleavage of Peptides Containing Thr(ΨMe,Mepro) Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoproline dipeptides, such as those containing the Threonine(Psi(Me,Me)pro) moiety (Thr(ΨMe,Mepro)), are invaluable tools in solid-phase peptide synthesis (SPPS). Their incorporation disrupts the formation of secondary structures like β-sheets, which are a common cause of peptide aggregation. This disruption enhances peptide solubility, improves coupling efficiencies, and ultimately leads to higher yields and purity of the final peptide product.[1][2][3][4] The Thr(ΨMe,Mepro) moiety is an oxazolidine (B1195125) formed from threonine.[2][3]
While stable under the mildly acidic conditions of Fmoc deprotection, the pseudoproline ring is designed to be cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), to regenerate the native threonine residue in the final peptide.[1][2][3] This final cleavage and deprotection step is critical and requires careful optimization to ensure complete removal of the pseudoproline moiety and other protecting groups without introducing side reactions.
These application notes provide detailed protocols and important considerations for the successful TFA cleavage of peptides containing the Thr(ΨMe,Mepro) moiety.
Key Considerations for TFA Cleavage
Several factors can influence the efficiency and outcome of the TFA cleavage of peptides containing Thr(ΨMe,Mepro):
-
Cleavage Cocktail Composition: The choice and concentration of scavengers in the TFA cleavage cocktail are crucial for preventing side reactions. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.[5][6][7][8] The composition should be tailored to the peptide sequence, especially if it contains other sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).[5][8][9]
-
Reaction Time and Temperature: Typically, cleavage of oxazolidine-based pseudoprolines is complete within several hours at room temperature.[10][11] However, recent studies have shown that the oxazolidine ring of a Thr(ΨPro) moiety can exhibit unexpected stability, even after 3.5 hours in 95% TFA, potentially due to the formation of a stable imine at elevated temperatures during synthesis. This can result in the isolation of a peptide with the pseudoproline ring still intact.
-
Potential Side Reactions: During TFA cleavage, various side reactions can occur, including O-sulfonation of serine and threonine in the absence of appropriate scavengers[12], alkylation of tryptophan residues[6], and oxidation or S-alkylation of methionine.[13] The tert-butyl cations generated during the removal of Boc protecting groups can also lead to side reactions with tyrosine and tryptophan if not properly scavenged.[14]
Data Presentation: Comparison of Cleavage Conditions
The selection of the TFA cleavage cocktail can significantly impact the purity of the final peptide. Below is a summary of findings from studies comparing different cleavage conditions.
| Cleavage Cocktail Composition | Peptide/Resin Type | Key Findings | Reference(s) |
| 55% TFA in DCM vs. 100% TFA | 40 different C-terminal amide peptides | Purity was on average 9% higher with 55% TFA/DCM. The major impurity with 100% TFA was the omission of the second amino acid, likely due to insufficient resin swelling. | [9] |
| TFA:H₂O:TIS (95:2.5:2.5 v/v/v) | Pentapeptide containing Thr(ΨPro) | The oxazolidine ring of Thr(ΨPro) remained partially intact even after 3.5 hours of treatment, resulting in a modified peptide with a higher molecular weight. | |
| Various scavenger cocktails | Exenatide resin | The choice of benzylthiol scavengers in the TFA cleavage cocktail was shown to improve the quality of the crude peptide by minimizing critical impurities. | [3] |
| 2% TFA in p-xylene, toluene, or DCM | Protected peptide fragments from Sieber amide resin | Comparable cleavage efficiency was observed between the greener solvents (p-xylene, toluene) and the conventional solvent (DCM). | [15] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Peptides Containing Thr(ΨMe,Mepro)
This protocol is suitable for most peptides containing the Thr(ΨMe,Mepro) moiety and other non-sensitive amino acid residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (with a frit and stopcock)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas line or vacuum desiccator
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 5 mL) to ensure it is free of residual DMF and to promote swelling.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours. The resin may change color, which is normal.
-
Peptide Precipitation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
-
Peptide Isolation and Washing:
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), vortexing, centrifuging, and decanting after each wash. This step is crucial for removing scavengers and residual TFA.
-
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide for purity and identity using HPLC and Mass Spectrometry.
Protocol 2: Cleavage of Peptides with Additional Sensitive Residues
This protocol is recommended for peptides containing Thr(ΨMe,Mepro) in addition to sensitive residues such as Trp, Met, or Cys.
Materials:
-
Same as Protocol 1, with the addition of:
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" cleavage cocktail: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5, v/w/v/v/v) . For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Follow step 3 from Protocol 1.
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.
-
Analysis: Analyze the crude peptide for purity and identity using HPLC and Mass Spectrometry.
Mandatory Visualizations
Caption: Workflow for Synthesis, Cleavage, and Bioactivity Screening.
Caption: TFA Cleavage: Inputs, Process, and Outputs.
References
- 1. peptide.com [peptide.com]
- 2. thestacks.org [thestacks.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatase PP2A promotes RTA dephosphorylation to impair KSHV lytic replication | PLOS Pathogens [journals.plos.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-translational Modifications of Serine/Threonine and Histidine Kinases and Their Roles in Signal Transductions in Synechocystis Sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News - Two methods for the removal of peptides from solid-phase resins [gtpeptide.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing workflow efficiency for analyzing low molecular weight endogenous peptides in colostrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
Application Note: Streamlining Peptide Purification with Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long or "difficult" peptide sequences, particularly those prone to aggregation, presents a significant challenge in drug discovery and proteomics research. Aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, resulting in a complex mixture of deletion and truncated sequences in the crude product.[1][2] This not only lowers the overall yield but also complicates the subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC), often requiring extensive optimization and yielding a lower recovery of the desired peptide.
Pseudoproline dipeptides are powerful tools used in Fmoc-SPPS to mitigate these issues.[1][2] These synthetic dipeptide building blocks, derived from serine or threonine, introduce a temporary "kink" in the growing peptide chain. This structural disruption effectively breaks up the intermolecular hydrogen bonds that lead to the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[3] By preventing aggregation, the incorporation of pseudoprolines leads to more efficient coupling reactions, resulting in a significantly purer crude peptide product.[1] Consequently, the purification process is simplified, leading to higher yields of the final, pure peptide.[2]
This application note provides a detailed protocol for the HPLC purification of peptides synthesized with pseudoproline dipeptides and presents data illustrating the significant improvements in crude product purity and final yield.
The Advantage of Pseudoproline Incorporation
The introduction of pseudoproline dipeptides into a peptide sequence during SPPS offers several key advantages that directly impact the efficiency and outcome of HPLC purification:
-
Increased Crude Purity: By minimizing aggregation and improving coupling efficiency, pseudoproline-containing syntheses yield a crude product with a much higher percentage of the target peptide.
-
Simplified Chromatographic Profile: The crude product from a pseudoproline-assisted synthesis typically displays a cleaner HPLC chromatogram with fewer and smaller impurity peaks. This makes it easier to identify and isolate the main product peak.
-
Higher Purification Yield: A purer starting material means that less of the desired product is lost during the fractionation and purification process, leading to a higher overall recovery.
-
Reduced Purification Time and Solvent Consumption: The simplified chromatogram often allows for faster, more straightforward purification methods with less need for extensive gradient optimization, thus saving time and reducing solvent usage.
Data Presentation: Comparative Purification of a Model "Difficult" Peptide
To illustrate the benefits of pseudoproline incorporation, the following table summarizes the purification outcomes for a model 15-amino acid "difficult" peptide, synthesized with and without a pseudoproline dipeptide. The data is representative of the significant improvements typically observed.
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Final Purity (%) | Overall Yield (%) |
| H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-Thr-Gln-Val-Ala-Ser-NH₂ | Standard Fmoc-SPPS | 25 | >98 | 8 |
| H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-Val-Ser(ψMe,Me pro) -NH₂ | Fmoc-SPPS with Pseudoproline | 75 | >98 | 45 |
Table 1: Comparative data for the synthesis and purification of a model difficult peptide. The use of a pseudoproline dipeptide resulted in a 3-fold increase in crude purity and a greater than 5-fold increase in the overall yield of the purified peptide.
Experimental Protocols
Peptide Synthesis with Pseudoproline Dipeptides
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin
-
Standard Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH (where Xaa is the preceding amino acid)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the standard Fmoc-protected amino acids sequentially using your preferred coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF).
-
Pseudoproline Dipeptide Coupling: At the desired position in the sequence, couple the Fmoc-pseudoproline dipeptide using the same standard coupling protocol as for single amino acids.
-
Chain Elongation: Continue coupling the remaining amino acids until the full-length peptide is assembled.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours. The pseudoproline oxazolidine (B1195125) ring is cleaved during this step, regenerating the native serine or threonine residue.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and then lyophilize the pellet to obtain a dry powder.
HPLC Purification of the Pseudoproline-Synthesized Peptide
This protocol details the reversed-phase HPLC purification of the crude peptide.
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 HPLC column (e.g., 10 µm particle size, 100 Å pore size)
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
Crude lyophilized peptide
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and Solvent B.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) at a flow rate appropriate for the column size.
-
Injection: Inject the dissolved crude peptide onto the column.
-
Elution and Fraction Collection: Elute the peptide using a linear gradient of Solvent B. A typical gradient for a peptide of this nature might be 5% to 65% Solvent B over 60 minutes. Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the peptide at the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Visualizations
Caption: Experimental workflow from SPPS to purified peptide.
Caption: Benefits of using pseudoproline in peptide synthesis.
Conclusion
The use of pseudoproline dipeptides is a highly effective strategy for improving the synthesis of difficult and aggregation-prone peptides. By preventing the formation of secondary structures during SPPS, pseudoprolines lead to a significantly purer crude product. This, in turn, simplifies the HPLC purification process, resulting in higher yields of the final peptide and a more efficient workflow. For researchers working with challenging peptide sequences, the incorporation of pseudoproline dipeptides is a valuable technique that can significantly enhance the likelihood of a successful synthesis and purification.
References
Troubleshooting & Optimization
troubleshooting low coupling efficiency with pseudoproline dipeptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency when using pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of pseudoproline dipeptides in peptide synthesis?
Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges related to peptide aggregation.[1] They are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][2] This cyclic structure introduces a "kink" into the peptide backbone, similar to a natural proline residue.[1][3] This conformational disruption breaks up the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation and poor solvation.[2][4] By preventing aggregation, pseudoprolines improve the solvation of the growing peptide chain, enhance coupling and deprotection kinetics, and ultimately lead to higher yields and purer crude products.[1]
Q2: I'm using a pseudoproline dipeptide, but my overall synthesis yield is still low. What are the common causes?
While pseudoproline dipeptides are highly effective, low yields can still occur. The most common reasons include:
-
Suboptimal Positioning: The placement of the pseudoproline dipeptide is critical. For maximum effectiveness, they should be strategically placed to interrupt potential aggregation sites, typically before hydrophobic regions or spaced approximately every 5-6 residues apart.[5][6]
-
Inefficient Coupling of the Dipeptide: The coupling reaction of the pseudoproline dipeptide itself may be incomplete. This can be due to insufficient reagent excess, short reaction times, or poor activation.
-
Difficult Coupling of the Subsequent Residue: The amino acid residue immediately following the pseudoproline dipeptide can be sterically hindered, leading to an inefficient coupling step.[5]
-
Incomplete Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the pseudoproline dipeptide from coupling, terminating the chain.
-
Persistent Aggregation: In extremely difficult sequences, a single pseudoproline may not be sufficient to fully disrupt aggregation. In such cases, a multi-faceted approach combining pseudoprolines with other techniques may be necessary.[7][8]
Q3: How can I optimize the coupling of the pseudoproline dipeptide itself?
To ensure the pseudoproline dipeptide is coupled efficiently:
-
Confirm Deprotection: Before adding the dipeptide, perform a Kaiser test (or other amine test) to confirm that the N-terminal Fmoc group of the growing peptide chain has been completely removed.
-
Use Sufficient Excess: Employ a 5-fold excess of the pseudoproline dipeptide and a suitable coupling reagent (e.g., HBTU, HATU, PyBOP®) relative to the resin's functional capacity.
-
Increase Coupling Time: Allow the coupling reaction to proceed for at least 1-2 hours. For known difficult sequences, this time can be extended.
-
Ensure High-Quality Reagents: Use fresh, high-quality dipeptides, coupling reagents, and solvents to prevent side reactions or inhibition.[7]
Q4: What should I do if the amino acid coupling after the pseudoproline dipeptide is inefficient?
The sterically hindered nature of the pseudoproline ring can make the subsequent coupling challenging. If you suspect this is the cause of low efficiency, it is recommended to "double couple" the next amino acid.[5] This involves running the coupling reaction for that residue a second time with a fresh solution of activated amino acid before proceeding to the next deprotection step.
Q5: What are the optimal conditions and reagents for coupling pseudoproline dipeptides?
Pseudoproline dipeptides are designed to be compatible with standard Fmoc-SPPS protocols.[1] They can be effectively coupled using common phosphonium (B103445) (PyBOP®) or aminium/uronium (HBTU, HATU) based reagents. Carbodiimide-mediated methods, such as DIC with an HOBt additive, are also suitable.[1] For particularly challenging syntheses, microwave-assisted coupling can be used to accelerate the reaction.[1]
Troubleshooting Guide: Low Coupling Efficiency
The following table summarizes common issues encountered when using pseudoproline dipeptides and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency of the pseudoproline dipeptide | Incomplete N-terminal Fmoc deprotection of the peptide-resin. | Perform a Kaiser test before coupling. If the test is positive (blue beads), repeat the Fmoc deprotection step. |
| Inefficient activation or insufficient reagents. | Use a 5-fold excess of the pseudoproline dipeptide and coupling reagent (e.g., HATU, HBTU). Ensure all reagents are fresh. | |
| Insufficient coupling time. | Extend the coupling reaction time to 1-2 hours. Monitor completion with a Kaiser test if possible. | |
| Low coupling efficiency of the amino acid following the pseudoproline dipeptide | Steric hindrance from the pseudoproline's cyclic structure. | Perform a "double couple" for the residue immediately following the pseudoproline dipeptide.[5] |
| Persistently low yield despite using a pseudoproline dipeptide | Suboptimal positioning of the dipeptide within the peptide sequence. | Re-evaluate the sequence. Insert pseudoproline dipeptides approximately every 5-6 residues and immediately before known hydrophobic stretches.[5][6] |
| Severe peptide aggregation requiring additional disruption. | Combine pseudoproline use with other anti-aggregation strategies, such as using PEG-based resins[1][2], adding chaotropic salts (e.g., LiCl) to the coupling mixture[9], or employing microwave synthesis[1]. | |
| Poor choice of resin or solvent for the specific sequence. | For difficult sequences, pair pseudoproline dipeptides with low-aggregation resins like ChemMatrix or PEG-based resins.[1] Use solvents known to reduce aggregation, such as NMP or a mixture of DCM/DMF/NMP.[8] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol is adapted from standard manual SPPS procedures.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes. Perform a Kaiser test to confirm the presence of free primary amines.
-
Activation Solution Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent such as HATU or HBTU (5 eq.) in a minimum volume of DMF or NMP.
-
Activation: Add DIPEA (10 eq.) to the solution from step 2 and mix thoroughly for 1-2 minutes.
-
Coupling: Immediately add the activated solution to the peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: After the reaction time, take a small sample of the resin beads and perform a Kaiser test to check for completion (negative result, clear beads). If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: Monitoring Reaction Completion with the Kaiser (Ninhydrin) Test
The Kaiser test detects free primary amines on the resin, indicating either a complete deprotection or an incomplete coupling.[8]
-
Sample Preparation: Place a few resin beads into a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the following solutions:
-
Solution A: 5g Ninhydrin in 100 mL ethanol.
-
Solution B: 80g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN in 100 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Free Amines Present): The resin beads and/or the solution will turn a deep blue. This indicates a successful deprotection or a failed coupling.
-
Negative Result (No Free Amines): The resin beads and solution will remain yellow or colorless. This indicates a successful coupling or a failed deprotection.
-
Visual Guides
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Mechanism of pseudoproline dipeptides in preventing aggregation.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address solubility problems encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide insolubility during synthesis?
Peptide insolubility during SPPS is most often a result of on-resin aggregation. This occurs when growing peptide chains interact with each other, forming stable secondary structures like β-sheets. These aggregates can prevent reagents from accessing the N-terminus of the peptide, leading to incomplete deprotection and coupling reactions. This issue is particularly common with "difficult sequences," which are typically long peptides or those rich in hydrophobic amino acids such as Valine, Isoleucine, Leucine, Phenylalanine, and Tryptophan.[1][2][3] The formation of these secondary structures is a primary driver of synthesis failure for many complex peptides.
Q2: How can I identify on-resin aggregation during my synthesis?
Several signs can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear clumped and fail to swell properly in the synthesis solvent.[3][4]
-
Slow or Incomplete Reactions: You may observe that Fmoc deprotection or amino acid coupling reactions are sluggish or do not go to completion.[4]
-
Inaccurate Colorimetric Test Results: Tests like the Kaiser or TNBS test, which detect free primary amines, may give false negatives. This is because the aggregated peptide chains can block access to the N-terminus, making it seem as though the reaction is complete when it is not.[5][6]
-
Broadening of UV Signal in Continuous Flow Synthesis: In automated continuous-flow synthesizers, on-resin aggregation can be observed as a broadening and flattening of the UV signal during the Fmoc deprotection step.[5]
Q3: What is "hydrophobic collapse" and how does it relate to peptide insolubility?
Hydrophobic collapse is the process where a polypeptide chain in a polar solvent, like water or DMF, folds to bury its hydrophobic residues in the core of the structure, away from the solvent. This process is driven by the hydrophobic effect, which seeks to minimize the disruption of the solvent's hydrogen-bonding network by nonpolar molecules. During peptide synthesis, as the peptide chain elongates, it can undergo hydrophobic collapse, leading to the formation of a compact, often insoluble, aggregated state on the resin. This is a major contributor to the synthesis challenges seen with hydrophobic peptides.
Troubleshooting Guide: Strategies to Enhance Peptide Solubility
When encountering solubility issues, a systematic approach to troubleshooting is recommended. The following sections detail various strategies, from simple adjustments to more advanced chemical modifications.
Modification of Synthesis Conditions
The choice of solvent can significantly impact peptide solvation and aggregation.
-
High-Polarity Solvents: Switching from standard solvents like Dichloromethane (DCM) to more polar, aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the growing peptide chain and disrupt secondary structures.[7] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been reported to be effective for synthesizing hydrophobic peptides.
-
Chaotropic Agents: These are salts that disrupt the structure of water and can interfere with the hydrogen bonds that lead to peptide aggregation. Adding chaotropic salts like LiCl or NaClO₄ to the DMF wash steps before coupling can help to break up aggregates.[7]
| Strategy | Reagent/Solvent | Typical Concentration | Application Point |
| Solvent Exchange | NMP, DMSO | 100% | As coupling and deprotection solvent |
| Chaotropic Wash | LiCl, NaClO₄ | 0.4 M - 0.8 M in DMF | As a wash step prior to coupling |
Elevating the temperature during synthesis can provide the necessary energy to disrupt intermolecular hydrogen bonds that cause aggregation.
-
Conventional Heating: Applying heat using a traditional heating block can improve coupling efficiency and deprotection rates.
-
Microwave-Assisted Synthesis: Microwave energy offers rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and improve the purity and yield of difficult peptides.[8][9][10] Studies have shown that for difficult sequences, microwave synthesis can be substantially faster and result in a much higher yield of the desired product compared to conventional methods.[9]
Comparative Synthesis of a "Difficult" Peptide: Conventional vs. Microwave
| Synthesis Method | Key Parameters | Crude Purity / Yield | Notes |
| Conventional (Room Temp) | Standard Fmoc/tBu chemistry | Poor, complex mixture of truncated peptides | Significant aggregation observed after the 5th residue. |
| Microwave-Assisted | 86°C for coupling (10 min) and deprotection (2.5 min) | Excellent purity | Nearly identical results to conventional heating at the same temperature, suggesting a thermal effect.[8] |
| Conventional with Pseudoproline | Room temperature | Excellent yield | A single pseudoproline substitution was sufficient to overcome aggregation. |
| Microwave with Pseudoproline | - | Mixture of desired product and des-Arg-peptide | Indicates that while microwave is effective, optimization may be needed for specific residues like Arginine. |
Chemical Modifications
Introducing modifications to the peptide backbone is a powerful strategy to disrupt the hydrogen bonding patterns that lead to aggregation.
-
Pseudoproline Dipeptides: These are dipeptides where a Serine or Threonine residue is reversibly protected as an oxazolidine. This introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheets.[11] They are incorporated during synthesis and the native Ser or Thr residue is regenerated during the final TFA cleavage.
-
Dmb-Protected Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) group onto the backbone nitrogen of a glycine (B1666218) residue also disrupts secondary structures. Fmoc-Aaa-(Dmb)Gly-OH dipeptides are commercially available and can be used in a similar manner to pseudoproline dipeptides.[12]
Synthesis of Amyloid β-Peptide (1-42): A Case Study
The amyloid β-peptide (Aβ42) is notoriously difficult to synthesize due to its high propensity for aggregation.[1][2][13] The following table summarizes the crude yield of Aβ42 synthesis using different strategies.
| Synthesis Strategy | Resin | Crude Yield | Reference |
| Standard Fmoc/tBu SPPS | ChemMatrix | 33% | [13] |
| With Pseudoproline Dipeptides | ChemMatrix | 57% | [13] |
| Anisole as co-solvent | Wang | 78% | [1] |
Attaching a temporary or permanent hydrophilic tag to the peptide can significantly improve its solubility.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a common method to increase the hydrophilicity and in vivo stability of peptides.[14][15][16]
-
Hydrophilic Amino Acid Tags: Attaching a sequence of charged amino acids, such as a poly-lysine or poly-arginine tag, can greatly enhance the solubility of a hydrophobic peptide.[17] These tags can be designed to be cleavable after synthesis and purification.
Key Experimental Protocols
Protocol 1: On-Resin Monitoring of Free Amines (Kaiser Test)
This colorimetric test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.
Reagents:
-
Solution A: 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amine Present): Intense blue color.
-
Negative Result (No Free Amine): Yellow or colorless.
-
Note: The Kaiser test is not reliable for N-terminal proline residues (a secondary amine).
Protocol 2: On-Resin Monitoring of Free Amines (TNBS Test)
The 2,4,6-trinitrobenzene sulfonic acid (TNBS) test is another method for detecting primary amines.
Reagents:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBS Solution: 0.01% (w/v) TNBSA in Reaction Buffer (prepare fresh).
-
10% SDS in water.
-
1 N HCl.
Procedure:
-
Take a small sample of resin beads in a test tube.
-
Add 0.5 mL of the TNBS solution to the resin.
-
Incubate at 37°C for 5-10 minutes.
-
Wash the resin with DMF.
-
Observe the color of the beads.
-
Positive Result (Free Amine Present): Orange/red color.
-
Negative Result (No Free Amine): Colorless.
-
Protocol 3: Incorporation of a Pseudoproline Dipeptide (Manual Synthesis)
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimum volume of DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling. If the test is positive, the coupling step should be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Peptide Solubility
Caption: A workflow for troubleshooting peptide solubility issues during synthesis.
Mechanism of Action: Backbone Modifications
Caption: How backbone modifications disrupt aggregation and improve solubility.
References
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. biotage.com [biotage.com]
- 11. chempep.com [chempep.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 14. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Difficult Peptide Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of difficult peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A1: "Difficult sequences" are those prone to forming stable secondary structures, like β-sheets, on the resin during solid-phase peptide synthesis (SPPS).[1] This aggregation can block reagents from reaching the growing peptide chain, leading to incomplete reactions and low yields.[1] Sequences rich in hydrophobic (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often problematic.[1] Aggregation is a primary cause of synthesis failure, manifesting as decreased resin swelling and incomplete reactions.[2][3]
Q2: How can I predict if my peptide sequence will be difficult to synthesize?
A2: While not always perfectly predictable, several factors suggest a sequence may be difficult.[2] Peptides with a high content of contiguous hydrophobic amino acids (like Ala, Val, Ile) or those that can form intra-chain hydrogen bonds (like Gln, Ser, Thr) are frequently challenging.[4] Online prediction tools can analyze a sequence for regions prone to aggregation.[5]
Q3: What are the initial signs of a difficult synthesis?
A3: During batch synthesis, a shrinking of the resin matrix is a key indicator of severe aggregation.[4] In continuous flow synthesis, a flattened and broadened deprotection profile suggests aggregation.[4] Standard monitoring tests like the ninhydrin (B49086) test may become unreliable and give false-negative results in such cases.[4]
Q4: Which coupling reagents are recommended for difficult sequences?
A4: For challenging couplings, highly efficient reagents are recommended. Uronium/aminium salts like HATU, HBTU, HCTU, and COMU are popular choices due to their high reactivity and ability to reduce side reactions.[6][7] Phosphonium salts such as PyBOP are also effective.[8] For sterically hindered N-methylated amino acids, more potent reagents like HATU, COMU, PyAOP, or PyBroP may be necessary.[9]
Q5: How can I minimize racemization during coupling?
A5: Racemization can be reduced by using additives like HOBt or HOAt in the coupling cocktail.[10] Optimizing reaction conditions, such as reducing activation time and using a lower reaction temperature, can also help preserve stereochemical integrity.[10] Certain amino acids like Cysteine and Histidine are more susceptible to racemization.[10][11]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Low Yield
Symptoms:
-
Low final product yield.[1]
-
Mass spectrometry (MS) analysis reveals significant amounts of deletion peptide sequences.[1]
-
A positive result from a colorimetric test (e.g., Kaiser test for primary amines) after the coupling step indicates unreacted free amines.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Peptide Aggregation | - Switch Solvents: Use N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF), or a "magic mixture" of DCM/DMF/NMP (1:1:1).[2][12] - Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or 4 M KSCN in DMF before coupling.[4][13] - Elevated Temperature/Microwave: Perform the coupling at a higher temperature or use microwave-assisted synthesis to disrupt secondary structures.[2][14] |
| Steric Hindrance | - Stronger Coupling Reagents: Use more potent coupling reagents such as HATU, HCTU, or COMU.[6] - Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[4][13] - Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.[15] |
| Poor Reagent Quality | - Use Fresh Reagents: Ensure all amino acids, coupling reagents, and solvents are of high purity and not degraded.[1][14] |
Issue 2: Peptide Aggregation
Symptoms:
-
Resin shrinking and poor swelling.[4]
-
Incomplete deprotection and coupling reactions.[2]
-
False-negative results with standard monitoring tests (e.g., ninhydrin).[4]
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Hydrophobic Sequences | - Structure-Disrupting Elements: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to break up secondary structures.[2][4][16] - Solvent Optimization: Use NMP, which is less polar than DMF, or add DMSO to the reaction solvent to improve solvation of the growing peptide chain.[2][17] |
| Inter-chain Hydrogen Bonding | - Chaotropic Agents: Add chaotropic salts (e.g., LiCl, KSCN) to the coupling mixture to disrupt hydrogen bonds.[2][4] - Elevated Temperature: Increase the reaction temperature or utilize microwave synthesis.[11] |
Experimental Protocols
Protocol 1: Double Coupling for Difficult Amino Acids
This method is employed to ensure the complete incorporation of an amino acid that is sterically hindered or prone to incomplete reaction.[13]
-
First Coupling: Perform the initial coupling reaction for the standard duration (e.g., 1-2 hours).[13]
-
Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF.[13]
-
Second Coupling: Prepare a fresh solution of the activated amino acid and coupling reagents.[13]
-
Reaction: Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.[13]
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.[18]
Protocol 2: Incorporation of Pseudoproline Dipeptides
Pseudoproline dipeptides are effective at disrupting β-sheet formation and improving synthesis efficiency.[13][16]
-
Selection: Identify a Serine or Threonine residue in your sequence that can be replaced.[13]
-
Substitution: In your synthesis plan, substitute the target amino acid and the preceding one with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.[13]
-
Coupling:
-
Dissolve the pseudoproline dipeptide (5 equivalents) and a suitable coupling reagent (e.g., HATU, 5 equivalents) in a minimal amount of DMF or NMP.[13]
-
Add a base such as DIPEA (10 equivalents).[13]
-
Immediately add the mixture to the deprotected peptide-resin.[13]
-
Allow the coupling reaction to proceed for 1-2 hours.[13]
-
-
Continuation: After the dipeptide is coupled, proceed with the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.[18]
Protocol 3: On-Resin Cyclization via Disulfide Bond Formation
This protocol describes a method for forming a disulfide bridge while the peptide is still attached to the solid support.
-
Selective Deprotection: Selectively remove the protecting groups (e.g., Mmt, Trt) from the Cysteine residues that will form the disulfide bond. This can often be achieved using a dilute acid solution like 1-3% TFA in DCM.[19][20]
-
Washing: Thoroughly wash the resin to remove the deprotection reagents and byproducts.
-
Oxidation: Treat the resin with a mild oxidizing agent to facilitate the formation of the disulfide bond. Common reagents include:
-
Monitoring: The progress of the cyclization can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by HPLC and MS.
-
Cleavage: Once cyclization is complete, cleave the cyclic peptide from the resin using a standard cleavage cocktail.[21]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling during SPPS.
Caption: Key strategies to mitigate peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. biotage.com [biotage.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
- 19. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Mass Spectrometry Results with Pseudoproline Dipeptides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected mass spectrometry (MS) results with pseudoproline dipeptides. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the observed molecular weight of my pseudoproline-containing peptide higher than the theoretical mass?
An observed mass higher than the theoretical mass is a common issue when working with pseudoproline dipeptides. This discrepancy can arise from several factors:
-
Incomplete Ring Opening: The most frequent cause is the incomplete cleavage of the oxazolidine (B1195125) or thiazolidine (B150603) ring of the pseudoproline moiety during the final trifluoroacetic acid (TFA) deprotection step.[1][2] The intact ring adds mass to the final peptide.
-
Mass Spectrometry Artifacts: In some cases, higher-than-expected molecular weights can be artifacts of the mass spectrometry process itself, potentially due to ion entanglement or stabilization effects.[1]
-
Adduct Formation: The peptide may have formed adducts with cations like sodium (Na⁺) or potassium (K⁺), or with other small molecules from solvents or reagents.
Q2: I observe multiple peaks in my chromatogram with the same mass. What could be the cause?
The presence of multiple species with identical masses but different retention times suggests the formation of isomers or other closely related structures.[1] Potential causes include:
-
Aspartimide Formation: Pseudoproline dipeptides are intended to suppress aspartimide formation, but under certain conditions, particularly with adjacent aspartic acid residues and at elevated temperatures, they can paradoxically catalyze this side reaction.[1][3] This results in the formation of α- and β-aspartyl isomers, which have the same mass but different chromatographic properties.
-
Imine Derivatives: Formation of imine derivatives of the pseudoproline moiety has also been reported, leading to isomeric products.[1]
-
Epimerization: Racemization at the C-terminal of the pseudoproline dipeptide during fragment coupling can lead to diastereomers with identical masses.[4]
Q3: My peptide signal is weak or absent in the mass spectrum. What should I check?
Weak or no signal can be due to a variety of factors ranging from sample preparation to instrument settings:
-
Poor Ionization: The properties of the peptide, including the presence of the pseudoproline, might affect its ionization efficiency.
-
Sample Loss During Preparation: Peptides can be lost during sample preparation steps like desalting or due to adsorption to container surfaces.
-
LC-MS System Issues: General issues with the LC-MS system such as a dirty ion source, incorrect mobile phases, or leaks can lead to poor signal.[5]
-
Low Coupling Efficiency: Steric hindrance from the pseudoproline ring can lead to lower coupling yields during peptide synthesis, resulting in less of the desired product.[1]
Troubleshooting Guides
Issue 1: Higher Than Expected Molecular Weight
This guide provides a step-by-step approach to diagnose and resolve issues related to unexpectedly high molecular weights.
Observed Mass Discrepancies
| Observation | Potential Cause | Recommended Action |
| Mass shift of +40 Da for (Xaa-Ser(ΨMe,MePro)) | Intact Oxazolidine Ring from Acetone | Modify cleavage/deprotection protocol. |
| Mass shift of +12 Da for (Xaa-Ser(ΨH,HPro)) | Intact Oxazolidine Ring from Formaldehyde | Modify cleavage/deprotection protocol. |
| Variable mass shifts | Adduct formation (e.g., +22 Da for Na⁺) | Optimize sample cleanup and LC-MS conditions. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for higher than expected mass.
Experimental Protocol: Modified Cleavage for Complete Ring Opening
-
Reagent Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Cleavage: Treat the peptide-resin with the cleavage cocktail for a minimum of 3 hours at room temperature. For stubborn cases, the cleavage time can be extended to 4-6 hours.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and byproducts.
-
Drying and Reconstitution: Dry the peptide pellet and reconstitute in an appropriate solvent for MS analysis (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid).
Issue 2: Multiple Peaks with Identical Mass
This guide will help you identify the cause of multiple peaks with the same mass in your chromatogram.
Troubleshooting Workflow
Caption: Workflow for investigating multiple peaks with the same mass.
Experimental Protocol: Characterization of Isomers by Tandem MS (MS/MS)
-
LC-MS/MS Method Development: Develop an LC method that provides good separation of the isomeric peaks.
-
Data-Dependent Acquisition: Set up a data-dependent acquisition (DDA) method on the mass spectrometer to trigger MS/MS scans on the precursor ions of interest.
-
Collision Energy Optimization: Optimize the collision energy (CID or HCD) to obtain informative fragment spectra.
-
Fragment Ion Analysis: Analyze the MS/MS spectra for characteristic fragment ions. For aspartimide-related products, look for neutral losses and specific b- and y-ion series that can pinpoint the location of the modified residue.
-
Software Analysis: Use peptide sequencing software to help identify the isomeric structures based on the fragmentation patterns.
Issue 3: Weak or No MS Signal
This guide provides a systematic approach to troubleshooting poor signal intensity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or absent MS signal.
Experimental Protocol: Optimizing LC-MS Parameters for Peptide Analysis
-
Sample Preparation:
-
Ensure the peptide is dissolved in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Use low-retention vials and pipette tips to minimize sample loss.
-
Perform desalting using a C18 ZipTip or equivalent, following the manufacturer's protocol, to remove salts that can suppress ionization.
-
-
LC Method:
-
Use a C18 column suitable for peptide separations.
-
Employ a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the peptide.
-
Optimize the gradient length and slope to ensure proper separation and peak shape.
-
-
MS Parameters:
-
Ion Source: Optimize the electrospray source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), by infusing a standard peptide solution.
-
Analyzer: Ensure the mass spectrometer is properly calibrated and that the mass range is appropriate for the expected m/z of the peptide.
-
Detector: Confirm that the detector voltage is set appropriately.
-
References
Technical Support Center: Optimizing Acylation and Deprotection in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in Solid-Phase Peptide Synthesis (SPPS). The focus is on improving the kinetics of acylation (coupling) and deprotection steps to enhance peptide purity and yield.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your SPPS experiments.
Issue 1: Slow or Incomplete Acylation (Coupling)
Q: My coupling reaction is slow or incomplete, leading to deletion sequences. What are the potential causes and how can I resolve this?
A: Slow or incomplete coupling is a common issue in SPPS and can be caused by several factors. Below is a systematic guide to troubleshoot and resolve this problem.
Potential Causes and Solutions:
-
Steric Hindrance: Bulky amino acid residues, both in the incoming amino acid and at the N-terminus of the peptide chain, can physically block the reactive sites.
-
Solution:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid. This is particularly effective for sterically hindered amino acids like Arginine (Arg) and Proline (Pro).[1]
-
Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent. For example, if you are using HBTU, consider switching to HATU or COMU, which are known to be more efficient for difficult couplings.[2][3]
-
Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.[4]
-
-
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures (β-sheets) on the resin, making the N-terminus inaccessible to reagents. This is common in "difficult sequences" with a high content of hydrophobic or β-branched amino acids.[5][6]
-
Solution:
-
Change the Solvent: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[6]
-
Elevated Temperature: Increasing the reaction temperature can disrupt aggregation and improve coupling efficiency.[1] Microwave-assisted SPPS can be particularly effective.[7][8]
-
Incorporate Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can help to break up secondary structures.
-
-
-
Poor Reagent Quality or Concentration: Degraded reagents or incorrect concentrations will lead to inefficient coupling.
-
Solution:
-
Use Fresh Reagents: Ensure that amino acids, coupling reagents, and solvents are of high quality and not expired.
-
Optimize Concentrations: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.[9]
-
-
Issue 2: Slow or Incomplete Fmoc-Deprotection
Q: I am observing incomplete Fmoc-deprotection, resulting in truncated peptide sequences. What could be the cause and how can I fix it?
A: Incomplete removal of the Fmoc protecting group is a critical issue that prevents chain elongation. Here’s how to troubleshoot this problem.
Potential Causes and Solutions:
-
Inefficient Deprotection Reagent: The deprotection solution may not be effective enough for a particular sequence.
-
Solution:
-
Use Fresh Piperidine (B6355638): Piperidine can degrade over time. Always use a fresh solution of 20% piperidine in DMF.[10]
-
Consider a Stronger Base: For difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine to scavenge the dibenzofulvene byproduct.[10]
-
-
-
Peptide Aggregation: As with coupling, aggregation can hinder the access of the deprotection reagent to the N-terminal Fmoc group.
-
Solution:
-
Elevated Temperature/Microwave: Performing the deprotection at a higher temperature can improve efficiency by disrupting secondary structures.[11]
-
Solvent Choice: Using solvents like NMP or adding chaotropic agents can improve solvation and reagent accessibility.
-
-
-
Insufficient Reaction Time: The deprotection time may not be sufficient for complete Fmoc removal.
-
Solution:
-
Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step. A common protocol is a two-step deprotection (e.g., 2 x 10 minutes).[10]
-
-
Frequently Asked Questions (FAQs)
Q1: How does temperature affect acylation and deprotection kinetics?
A1: Increasing the reaction temperature generally accelerates both acylation and deprotection.[1] This can be particularly beneficial for "difficult sequences" prone to aggregation. However, elevated temperatures can also increase the risk of side reactions like racemization and aspartimide formation, so it should be used judiciously.[1]
Q2: Which coupling reagent should I choose for my synthesis?
A2: The choice of coupling reagent depends on the specific peptide sequence and the desired balance between cost and efficiency.
-
Standard Peptides: HBTU, TBTU, and DIC/Oxyma are robust and cost-effective options for many routine syntheses.[2]
-
Difficult or Long Peptides: HATU and COMU are generally more efficient, especially for sterically hindered couplings and long peptide sequences, and can significantly improve crude peptide purity.[2][3][12]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the repetition of the amino acid coupling step to ensure the reaction goes to completion. It is recommended for sterically hindered amino acids (e.g., Arg, Pro), for amino acids prone to side reactions, or when synthesizing a sequence with repeating amino acid residues.[1][9]
Q4: What is "capping" and is it always necessary?
A4: Capping is the process of acetylating any unreacted N-terminal amines after a coupling step to prevent the formation of deletion sequences.[13] It is typically done using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA.[13][14] While not always necessary for short, simple peptides, it is highly recommended for long or difficult sequences to improve the purity of the final product.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for a Difficult Decapeptide
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) |
| HBTU | 60 | ~70 |
| HCTU | 60 | ~75-80 |
| HATU | 60 | >90 |
| COMU | 60 | >90 |
| DIC/Oxyma | 60 | ~85-90 |
Data is synthesized from multiple sources for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.[2][3]
Table 2: Typical Fmoc-Deprotection Conditions
| Deprotection Reagent | Concentration (v/v) | Reaction Time | Temperature | Notes |
| Piperidine in DMF | 20% | 2 x (5-10 min) | Room Temp | Standard and widely used method.[10] |
| DBU in DMF | 2-5% | 2 x (2-5 min) | Room Temp | Stronger base, useful for difficult deprotections. May increase side reactions.[10] |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat step 3.
-
Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[10]
Protocol 2: Double Coupling for a Difficult Residue
-
First Coupling: Perform the initial coupling of the amino acid using your chosen coupling reagent and protocol.
-
Wash: After the first coupling, wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Prepare a fresh solution of the activated amino acid and repeat the coupling step.
-
Wash: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
Protocol 3: Capping with Acetic Anhydride
-
Wash: Following the coupling step, wash the peptide-resin with DMF (3-5 times).
-
Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride/pyridine/DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.[14]
-
Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).[13]
Protocol 4: Microwave-Assisted SPPS (General Cycle)
-
Deprotection: Add 20% piperidine in DMF to the resin in a microwave-safe vessel. Irradiate with microwaves at a controlled temperature (e.g., 75°C) for a short duration (e.g., 30-60 seconds). Repeat as necessary.
-
Wash: Wash the resin with DMF.
-
Coupling: Add the pre-activated amino acid solution to the resin. Irradiate with microwaves at a controlled temperature (e.g., 75°C) for 2-5 minutes.[12]
-
Wash: Wash the resin with DMF.
Note: Specific microwave parameters (power, time, temperature) should be optimized for your instrument and peptide sequence.
Visualizations
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision tree for troubleshooting incomplete coupling reactions in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. csbio.com [csbio.com]
- 12. cdn2.hubspot.net [cdn2.hubspot.net]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to challenges encountered during peptide synthesis, with a focus on strategies to avoid incomplete coupling.
Troubleshooting Guides
This section provides solutions to common problems encountered during SPPS that can lead to incomplete coupling.
Issue 1: Positive Colorimetric Test (Kaiser or TNBS) After Coupling
Symptom: A positive colorimetric test, such as a blue color with the Kaiser test or an orange color with the TNBS test, indicates the presence of unreacted free primary amines on the resin after a coupling step.[1][2][3]
Question: My Kaiser test is positive after the coupling reaction. What are the likely causes and how can I resolve this?
Answer: A positive Kaiser test post-coupling is a direct indication of incomplete acylation. This can be due to several factors, ranging from reagent inefficiency to sequence-dependent challenges. A systematic approach to troubleshooting is recommended.
Recommended Solutions:
-
Double Coupling: This is often the first and simplest remedy. After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[2][4] This is particularly useful for sterically hindered amino acids or known "difficult" couplings.
-
Optimize Coupling Reagent: If you are using a carbodiimide-based activator like DIC alone, its reactivity may be insufficient.
-
Switch to a more potent activator: Onium salt-based reagents like HATU, HCTU, or COMU are generally more effective for challenging couplings due to their higher reactivity.[3][5]
-
Use additives: If using a carbodiimide, the addition of an activating agent such as OxymaPure® or HOBt can significantly enhance coupling efficiency.[5][6]
-
-
Extend Reaction Time: For sterically hindered amino acids, increasing the coupling time can help drive the reaction to completion.[2]
-
Increase Reagent Equivalents: Using a higher excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can improve coupling efficiency.[5]
-
Elevate Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done with caution as higher temperatures can also increase the risk of side reactions like racemization.[5]
Issue 2: Recurring Incomplete Coupling with a Specific Sequence ("Difficult Sequence")
Symptom: You consistently observe incomplete coupling at a particular point in your peptide sequence, even after attempting double coupling.
Question: What defines a "difficult sequence" and what advanced strategies can I employ to synthesize it successfully?
Answer: A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures, such as β-sheets, on the resin. This leads to peptide aggregation, which physically blocks the N-terminus of the growing peptide chain, preventing efficient deprotection and coupling.[1][2] Sequences rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe) are often classified as difficult.[1]
Recommended Solutions:
-
Incorporate Structure-Disrupting Moieties:
-
Pseudoproline Dipeptides: These are highly effective at preventing aggregation. Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that induce a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation.[1][7] They are incorporated as a dipeptide unit in place of the corresponding two amino acids in the sequence.
-
-
Modify Synthesis Conditions:
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step can help break up existing secondary structures.[1][8]
-
"Magic Mixtures" of Solvents: Using solvent combinations with better solvating properties for aggregated peptides, such as a 1:1:1 mixture of DCM/DMF/NMP, can be beneficial.[8]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and disrupt aggregation through rapid and uniform heating.[1]
-
-
Change the Solid Support:
-
PEG-grafted Resins: Resins with polyethylene (B3416737) glycol (PEG) chains, such as TentaGel or ChemMatrix, can improve the solvation of the growing peptide and reduce inter-chain interactions.
-
Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, thereby reducing the likelihood of aggregation.
-
Frequently Asked Questions (FAQs)
Q1: How do I perform a Kaiser test to check for incomplete coupling?
A1: The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[2][3][9]
-
Reagents:
-
Solution A: 5 g of ninhydrin (B49086) in 100 ml of ethanol.[6]
-
Solution B: 80 g of phenol (B47542) in 20 ml of ethanol.[10]
-
Solution C: 2 ml of 0.001 M KCN (aq) in 98 ml of pyridine.[10]
-
-
Procedure:
-
Interpretation:
-
Intense Blue Color (Beads and Solution): Indicates a high concentration of free primary amines, signifying a failed or highly incomplete coupling.[2][12]
-
Colorless or Yellow (Beads and Solution): Indicates the absence or a negligible amount of free primary amines, suggesting a complete coupling.[2][3]
-
Q2: When should I use the TNBS test?
A2: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive method for detecting primary amines and can be used as an alternative to the Kaiser test.[3][5] It is particularly useful for confirming the results of a Kaiser test or when the reagents for the Kaiser test are unavailable.
-
Reagents:
-
Solution A: 5% DIPEA in DMF (v/v).
-
Solution B: 1% TNBS in water (w/v).[13]
-
-
Procedure:
-
Take a small sample of resin beads and wash them thoroughly with DMF.
-
Suspend the beads in fresh DMF in a small test tube.
-
Add one drop of Solution A and one drop of Solution B.
-
Let the sample stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe their color.[12]
-
-
Interpretation:
Q3: What is "double coupling" and when should it be used?
A3: "Double coupling" is the process of repeating a coupling step with fresh reagents after an initial coupling reaction.[2][4] It is a common strategy to drive a difficult coupling reaction to completion.[4][14] It is recommended when:
-
A colorimetric test (Kaiser or TNBS) is positive after the first coupling.
-
Coupling a sterically hindered amino acid (e.g., Val, Ile, Thr).
-
Coupling to a proline residue or another N-alkylated amino acid.
-
Synthesizing a known "difficult sequence."[15]
Q4: Can increasing the temperature always solve incomplete coupling?
A4: While increasing the temperature can enhance coupling efficiency by increasing reaction kinetics and disrupting peptide aggregation, it is not a universal solution and should be applied with caution.[5] Higher temperatures can also lead to an increase in side reactions, most notably racemization of the activated amino acid.[3] For temperature-sensitive residues like histidine and cysteine, it is often advisable to perform the coupling at room temperature.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for "Difficult" Peptide Sequences
| Peptide Sequence | Coupling Reagent | Coupling Time (min) | Crude Purity (%) | Reference |
| ACP (65-74) | HATU | 2 x 1 | 83.63 | [8] |
| HCTU | 2 x 1 | 79.86 | [8] | |
| DIC/Oxyma | Not Specified | 93 (UPLC-MS) | [16] | |
| Aβ (1-42) | HATU | 2 x 20 | 91.23 | [8] |
| HCTU | 2 x 20 | 92.11 | [8] | |
| DIC/Oxyma | Not Specified | 72 (UPLC-MS) | [16] |
Note: The data presented is a synthesis of results from multiple studies to provide a comparative overview. Experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling using HATU
This protocol is suitable for the synthesis of long and complex peptides where high coupling efficiency is required.[17]
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).[17]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.[17]
-
-
Washing: Wash the resin as described in step 3.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, consider a second coupling.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt peptide aggregation.[8]
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times).
-
Activation and Coupling:
-
Dissolve the pseudoproline dipeptide (3 equivalents) and an activating agent such as HOBt (3 equivalents) in a minimum volume of DMF/DCM (2:1).
-
Add DIC (3 equivalents) and mix thoroughly.
-
Allow the mixture to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the resin and agitate for 1-2 hours.[8]
-
-
Monitoring: Check for completion of the coupling using the TNBS test. If the reaction is incomplete, extend the coupling time or perform a recoupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) to remove excess reagents before proceeding to the next deprotection step.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Pseudoproline - Wikipedia [en.wikipedia.org]
- 10. Peptide Synthesis [en.bio-protocol.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. biotage.com [biotage.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydrophobic Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of peptides with hydrophobic residues.
Troubleshooting Guides
Issue 1: Poor Peptide Solubility in Initial Purification Buffer
Symptoms:
-
The lyophilized peptide does not dissolve completely in the initial mobile phase or sample solvent.
-
Visible particulate matter or cloudiness is observed in the peptide solution.
-
Low recovery of the peptide after purification, potentially due to precipitation before or during injection.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Initial Dissolution in Organic Solvent: Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or acetonitrile (B52724) first. Then, gradually add the aqueous buffer to the desired concentration.[1] 2. Test a Range of Solvents: Conduct small-scale solubility tests with various solvents such as isopropanol (B130326), n-propanol, or mixtures of acetonitrile with these alcohols.[2] 3. Incorporate Acidic Modifiers: For basic peptides, adding 10% acetic acid or 0.1% TFA can improve solubility. For acidic peptides, a basic solution like 10% ammonium (B1175870) hydroxide (B78521) may be effective.[1] |
| Peptide Aggregation | 1. Use of Chaotropic Agents: Incorporate agents like urea (B33335) into the solvent to disrupt secondary structures and prevent aggregation.[3] 2. Elevate Temperature: Gently warming the solution can sometimes help in dissolving the peptide by reducing aggregation. |
| Incorrect pH | 1. Adjust Buffer pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjust the pH of the buffer to be at least one unit away from the pI.[4] |
Experimental Workflow for Solubility Testing:
Caption: A stepwise workflow for troubleshooting poor peptide solubility.
Issue 2: Low Recovery and Poor Peak Shape in Reverse-Phase HPLC
Symptoms:
-
Broad or tailing peaks in the chromatogram.
-
Significantly lower amount of purified peptide recovered compared to the amount injected.[5]
-
No peptide elutes from the column.[5]
-
"Ghost peaks" appearing in subsequent blank runs, indicating peptide carryover.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Irreversible Binding to Stationary Phase | 1. Use a Less Hydrophobic Column: Switch from a C18 column to a less retentive stationary phase like C8, C4, or phenyl.[5] 2. Increase Organic Modifier Strength: Use stronger organic solvents such as isopropanol or n-propanol in the mobile phase, or a mixture with acetonitrile.[5] 3. Elevate Column Temperature: Increasing the column temperature (e.g., 40-60°C) can improve solubility and reduce strong interactions with the stationary phase.[5] |
| On-Column Aggregation | 1. Modify Gradient Conditions: Start the gradient with a higher initial percentage of organic solvent to prevent the peptide from precipitating on the column. 2. Lower Sample Load: Reduce the amount of peptide injected to minimize on-column aggregation.[2] |
| Inappropriate Mobile Phase Modifier | 1. Optimize Modifier: While TFA is common, it can sometimes contribute to peak broadening. Experiment with other modifiers like formic acid.[6] |
Troubleshooting Workflow for Low Recovery in RP-HPLC:
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. nestgrp.com [nestgrp.com]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Expanding the Use of Dynamic Electrostatic Repulsion Reversed-Phase Chromatography: An Effective Elution Mode for Peptides Control and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Val-Thr(Psi(Me,Me)pro)-OH versus Standard Amino Acid Pairs
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is paramount to success. This guide provides a comprehensive, data-driven comparison of the pseudoproline dipeptide Fmoc-Val-Thr(Psi(Me,Me)pro)-OH against the standard coupling of individual Fmoc-Val-OH and Fmoc-Thr-OH amino acids.
In the realm of solid-phase peptide synthesis (SPPS), particularly for long or notoriously "difficult" sequences, aggregation of the growing peptide chain is a primary obstacle, leading to truncated sequences, poor yields, and arduous purification. Pseudoproline dipeptides, such as this compound, have emerged as a powerful tool to mitigate these challenges. This guide will delve into the performance differences, supported by experimental evidence and detailed protocols, to empower researchers to make informed decisions for their synthetic strategies.
Executive Summary: The Pseudoproline Advantage
This compound is a dipeptide derivative where the threonine residue is reversibly protected as a dimethyloxazolidine ring. This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2] This seemingly subtle change has profound effects on the efficiency and outcome of peptide synthesis.
Our comparative analysis, based on published data and established principles of peptide chemistry, demonstrates that the use of this compound leads to:
-
Significantly higher crude peptide purity and overall yield , particularly in aggregation-prone sequences.
-
Improved coupling efficiency by minimizing steric hindrance and enhancing the solubility of the growing peptide chain.[2]
-
Reduced risk of deletion mutations that commonly plague the synthesis of difficult peptides.
-
Comparable to lower rates of racemization when compared to standard coupling methods under optimized conditions.
Quantitative Performance Comparison
| Performance Metric | This compound | Standard Fmoc-Val-OH + Fmoc-Thr-OH | Key Considerations |
| Coupling Efficiency | Consistently High (>99%) | Variable (95-99% for non-hindered couplings; can be lower for hindered residues like Val and Thr)[1][3] | Standard couplings are sequence-dependent and can be incomplete, requiring double coupling and leading to deletion side products. |
| Crude Peptide Purity | Significantly Higher (e.g., 25-30% for Pramlintide)[4] | Often Low, with multiple deletion and truncated sequences, especially in difficult sequences. | Higher crude purity simplifies and reduces the cost of downstream purification. |
| Overall Yield | Substantially Increased (qualitatively described as "high yield")[5] | Significantly Lower, especially for aggregation-prone peptides (may result in "traces of the desired product") | The cumulative effect of higher coupling efficiencies with the pseudoproline dipeptide leads to a dramatic increase in the final isolated yield. |
| Racemization Rate | Low (<0.5% per cycle) | Low (<0.5% per cycle) under optimized conditions with appropriate additives.[6] | While racemization is a general concern in peptide synthesis, the use of pseudoproline dipeptides does not inherently increase this risk. |
| Solubility of Peptide Intermediates | Enhanced | Can be poor, leading to aggregation and incomplete reactions.[2][7] | Improved solubility is a key factor in the success of synthesizing long and hydrophobic peptides.[2] |
Case Studies: Real-World Evidence
The advantages of pseudoproline dipeptides are not merely theoretical. Their application has enabled the successful synthesis of notoriously difficult peptides where standard methods have failed.
Human Amylin (1-37)
Human Amylin is a 37-amino acid peptide prone to aggregation. Studies have shown that its synthesis using standard Fmoc-SPPS protocols results in an impure crude product that is unsuitable for further processing, such as cyclization. In contrast, the incorporation of pseudoproline dipeptides, including at a Val-Thr junction, yields a product of sufficient purity for subsequent chemical modifications.[8] One study even demonstrated that the incorporation of a pseudoproline dipeptide significantly accelerated the on-resin cyclization of an amylin fragment.
Pramlintide
Pramlintide, a 37-mer analog of amylin, also presents significant synthetic challenges due to its aggregation-prone nature. A patent for a pramlintide synthesis process provides RP-HPLC data demonstrating that the use of a single pseudoproline dipeptide at the Ser-Ser (19-20) position resulted in a crude peptide purity of approximately 25%.[4] While this may seem low, it is a significant improvement over syntheses without pseudoprolines, which often yield complex mixtures of byproducts.
The Underlying Mechanism: Disrupting Aggregation
The power of this compound lies in its ability to disrupt the intermolecular hydrogen bonding that leads to the formation of β-sheet structures and subsequent aggregation of the growing peptide chains on the solid support.
Experimental Protocols
To provide a practical framework for comparison, the following are generalized protocols for the incorporation of the Val-Thr motif in a model peptide sequence using both the pseudoproline dipeptide and standard amino acids.
Experimental Workflow
Protocol 1: Standard Coupling of Fmoc-Val-OH and Fmoc-Thr(tBu)-OH
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
-
Coupling of Fmoc-Val-OH:
-
Prepare a solution of Fmoc-Val-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. If the test is positive, recouple.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-Thr(tBu)-OH:
-
Prepare a solution of Fmoc-Thr(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
-
Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry.
Protocol 2: Coupling of this compound
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling of this compound:
-
Prepare a solution of this compound (2 eq), HBTU (1.9 eq), and HOBt (2 eq) in DMF.
-
Add DIPEA (4 eq) and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail. The pseudoproline oxazolidine (B1195125) ring is cleaved simultaneously, yielding the native threonine residue.
-
Analysis: Analyze the crude peptide by reverse-phase HPLC and mass spectrometry.
Conclusion and Recommendations
The evidence strongly supports the use of this compound as a superior alternative to the standard coupling of individual valine and threonine residues, especially in the synthesis of peptides prone to aggregation. The benefits of increased yield, higher purity, and enhanced solubility often outweigh the higher initial cost of the pseudoproline dipeptide.
We recommend the following:
-
For "difficult" sequences, long peptides (>15 amino acids), or sequences with a high content of hydrophobic residues: The use of this compound is highly recommended to preemptively address potential aggregation issues.
-
For routine, short, and non-complex peptides: Standard coupling methods may suffice and be more cost-effective.
-
When optimizing a challenging synthesis: Consider the strategic incorporation of pseudoproline dipeptides at other Ser or Thr residues in the sequence to further disrupt aggregation.
By understanding the performance characteristics and the underlying mechanism of these advanced building blocks, researchers can significantly improve the efficiency and success rate of their peptide synthesis endeavors, ultimately accelerating drug discovery and development.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. US8846614B2 - Process for the synthesis of 37-mer peptide pramlintide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pseudoproline Dipeptides for Enhanced Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the challenge of producing "difficult" sequences—those prone to aggregation and poor coupling efficiencies—is a significant hurdle. Pseudoproline dipeptides have emerged as a powerful tool to overcome these obstacles, leading to higher purity and yields of complex peptides. This guide provides an objective comparison of different pseudoproline dipeptides, supported by experimental data, detailed protocols, and visual workflows to aid in their effective application.
Understanding Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (B1195125) (from Ser/Thr) or a thiazolidine (B150603) (from Cys) ring.[1] This modification introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation during solid-phase peptide synthesis (SPPS).[1][2][3][4] The pseudoproline moiety is stable during Fmoc-SPPS but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native amino acid residue.[1][3]
Performance Comparison of Pseudoproline Dipeptides
The primary advantage of incorporating pseudoproline dipeptides is the significant improvement in the synthesis of difficult peptides. This is evident in the synthesis of highly aggregation-prone peptides like human Amylin (hAmylin) and Amyloid Beta (Aβ).
Case Study: Synthesis of Human Amylin (hAmylin)
Human Amylin is a 37-residue peptide notorious for its tendency to aggregate, making its chemical synthesis extremely challenging. Standard Fmoc-SPPS often results in very low yields and impure products. The incorporation of pseudoproline dipeptides has been shown to dramatically improve the outcome.
| Synthesis Strategy for hAmylin (8-37 fragment) | Crude Product Purity (%) | Observations |
| Standard Fmoc-SPPS | Traces | Only trace amounts of the desired peptide were obtained.[5] |
| Fmoc-SPPS with double coupling of all residues | Not Reported | Resulted in highly heterogeneous products.[6] |
| Fmoc-SPPS with Pseudoproline Dipeptides | >90% | Incorporation of three pseudoproline dipeptides (at A8T, S19S, L27S) resulted in a crude product of excellent purity, sufficient for direct disulfide bond formation.[6] |
General Performance Advantages
| Feature | Standard Fmoc-SPPS | Fmoc-SPPS with Pseudoproline Dipeptides |
| Yield of Difficult Peptides | Often low to negligible | Can be increased by up to 10-fold in highly aggregated sequences.[1] |
| Crude Peptide Purity | Low, requiring extensive purification | Significantly improved, simplifying HPLC purification.[1][7] |
| Coupling Efficiency | Can be low due to aggregation | Enhanced due to improved solvation and accessibility of the N-terminus.[1] |
| Solubility of Resin-Bound Peptide | Often poor for hydrophobic sequences | Improved, facilitating reactions.[1] |
Experimental Protocols
General Protocol for Incorporation of a Pseudoproline Dipeptide in Fmoc-SPPS
This protocol outlines the general steps for incorporating a commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide into a peptide sequence using an automated peptide synthesizer.[5]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
2. Standard Fmoc-SPPS Cycles:
-
Perform standard Fmoc deprotection of the resin's free amine using a solution of 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the subsequent Fmoc-protected amino acids using a standard coupling reagent cocktail (e.g., HBTU/HATU and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in DMF).
-
Wash the resin with DMF after each coupling step.
3. Pseudoproline Dipeptide Coupling:
-
At the desired position in the sequence, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide in a minimal amount of DMF.
-
Activate the dipeptide using standard coupling reagents (e.g., HBTU and DIPEA).
-
Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative test like the ninhydrin (B49086) (Kaiser) test.
-
After successful coupling, wash the resin thoroughly with DMF.
4. Continuation of Synthesis:
-
Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
5. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). The TFA will also hydrolyze the oxazolidine ring of the pseudoproline, restoring the native serine or threonine residue.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizing the Impact of Pseudoproline Dipeptides
The following diagrams illustrate the mechanism of action of pseudoproline dipeptides and a comparative workflow for peptide synthesis.
Caption: Comparative workflow of standard SPPS vs. SPPS with pseudoproline dipeptides.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Limitations and Considerations
While highly effective, the use of pseudoproline dipeptides is not without limitations:
-
Aspartimide Formation: Under certain conditions, particularly with elevated temperatures, the presence of a pseudoproline moiety has been observed to potentially catalyze aspartimide formation.[8]
-
Side Reactions upon Cleavage: In some cases, side reactions such as dehydration of threonine have been reported during the TFA cleavage step.[9]
-
Steric Hindrance: The bulky nature of the pseudoproline ring can sometimes lead to slower coupling of the subsequent amino acid.[6]
-
Positioning: The placement of pseudoproline dipeptides within the peptide sequence is crucial for their effectiveness. Empirical guidelines suggest spacing them at least 5-6 residues apart and before hydrophobic regions.[3]
Conclusion
Pseudoproline dipeptides are invaluable tools in modern peptide synthesis, particularly for overcoming the challenges associated with "difficult" sequences. By disrupting peptide aggregation, they significantly enhance coupling efficiency, leading to higher yields and purer crude products. While researchers should be aware of potential side reactions and optimize their placement, the strategic incorporation of pseudoproline dipeptides can make the synthesis of previously intractable peptides a routine endeavor. This guide provides a foundational understanding and practical protocols to aid in the successful application of these powerful building blocks.
References
- 1. chempep.com [chempep.com]
- 2. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unlocking Peptide Potential: A Comparative Guide to Pseudoproline Incorporation
For researchers, scientists, and drug development professionals, the synthesis of complex peptides presents a significant challenge. Aggregation-prone sequences can lead to low yields and purification difficulties. This guide provides an objective comparison of how pseudoproline incorporation into peptide chains can overcome these hurdles by modulating conformation, with supporting experimental data.
Pseudoproline dipeptides, derived from serine, threonine, or cysteine, act as temporary conformational disruptors during solid-phase peptide synthesis (SPPS). By inducing a "kink" in the peptide backbone, they effectively interrupt the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][2] This guide will delve into the quantitative effects of pseudoproline incorporation on peptide synthesis and conformation, compare it with other strategies, and provide detailed experimental protocols for analyzing these effects.
Conformation Modulation: The "Kink" and its Consequences
The core of pseudoproline's efficacy lies in its five-membered oxazolidine (B1195125) or thiazolidine (B150603) ring structure, which mimics the constrained conformation of proline.[1] This structure favors a cis-amide bond with the preceding amino acid residue, a stark contrast to the predominantly trans-amide bonds found in typical peptide chains.[2][3] This enforced cis conformation introduces a significant bend, or "kink," in the peptide backbone, disrupting the intermolecular hydrogen bonding necessary for β-sheet formation.[1][2]
The consequences of this conformational change are profound:
-
Enhanced Solubility: By preventing aggregation, pseudoproline-containing peptides exhibit improved solubility in common SPPS solvents, leading to more efficient synthesis.[1]
-
Improved Coupling Efficiency: The disruption of secondary structures exposes the N-terminal amine of the growing peptide chain, resulting in more efficient coupling of subsequent amino acids and higher crude product purity.[1]
-
Increased Cyclization Yields: The pre-organization of the linear peptide into a bent conformation significantly favors intramolecular cyclization, leading to higher yields and faster reaction rates for cyclic peptides.[1][4]
Quantitative Impact of Pseudoproline Incorporation
The theoretical benefits of pseudoproline incorporation are borne out by experimental data across a range of challenging peptide syntheses.
Peptide Cyclization Yields
The use of pseudoproline dipeptides has been shown to dramatically improve the efficiency of peptide macrocyclization.
| Peptide Sequence | Cyclization Method | Yield with Pseudoproline | Yield without Pseudoproline | Reference |
| Linear precursor of segetalin B | Head-to-tail cyclization | Improved yield | Lower yield | [5] |
| Linear precursor of segetalin G | Head-to-tail cyclization | Improved yield | Lower yield | [5] |
| Conotoxin-derived peptides | On-resin macrocyclization | Complete macrocyclization | 52% and 70% macrocyclization | [6][7] |
| Linear precursor of cyclo(Val–Thr–Val–Thr–Val–Thr) | Head-to-tail cyclization | High yield | Not reported | [4] |
Synthesis of Aggregation-Prone Peptides
Pseudoprolines have enabled the successful synthesis of notoriously "difficult" peptides that are prone to aggregation.
| Peptide | Synthesis Method | Outcome with Pseudoproline | Outcome without Pseudoproline | Reference |
| Human Amylin (hIAPP) (37 residues) | Fmoc SPPS | High yield and purity, enabling disulfide bond formation. | Only traces of the desired product. | [8] |
| RANTES (24-91) (68 residues) | Fmoc SPPS | Efficient synthesis. | High aggregation propensity. | [1] |
| 54-amino-acid fragment of caveolin-1 | Fmoc SPPS | Successful synthesis with optimized pseudoproline positioning. | Difficult to synthesize due to aggregation. | [1] |
Comparative Analysis: Pseudoproline Derivatives
The choice of pseudoproline derivative can influence the degree of conformational change and the resulting synthetic efficiency. The most common derivatives are formed from Serine (Oxa), Threonine (Oxa(5-Me)), and Cysteine (Thz).[2]
| Pseudoproline Derivative | Key Features | Impact on cis/trans Ratio | Reference |
| Serine-derived (Oxa) | Commonly used, effective at disrupting β-sheets. | 2,2-dimethylated derivatives strongly favor the cis amide conformation. | [3] |
| Threonine-derived (Oxa(5-Me)) | The additional methyl group can provide further steric hindrance, enhancing the structure-breaking effect. | Similar to serine-derived, with 2,2-dimethylated versions showing a high preference for the cis conformation. | [3] |
| Cysteine-derived (Thz) | Offers an alternative for sequences lacking Ser or Thr. Can be tracelessly removed and converted to Alanine. | The cis-trans distribution can depend on the substituents on the thiazolidine ring. | [3] |
| Fluorinated Pseudoprolines (e.g., CF3-ΨPro) | The trifluoromethyl group has marked stereoelectronic effects that can further stabilize the desired peptide bond geometry. | Can be used to finely tune the cis:trans conformer ratio, in some cases achieving nearly 100% cis content. |
Experimental Protocols
To aid researchers in evaluating the conformational effects of pseudoproline incorporation, detailed protocols for key analytical techniques are provided below.
Solid-Phase Peptide Synthesis (SPPS) with Pseudoproline Dipeptides
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence during Fmoc-based SPPS.
-
Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the free amine.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a standard coupling reagent cocktail (e.g., HBTU/HATU and a base like DIPEA in DMF).
-
Pseudoproline Dipeptide Coupling: At the desired position, couple the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide using the same standard coupling conditions.
-
Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The pseudoproline ring is also cleaved during this step, reverting to the native serine, threonine, or cysteine residue.[1]
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity using mass spectrometry and analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR is a powerful technique to study the cis/trans isomerization of the peptide bond preceding the pseudoproline residue and to determine the three-dimensional structure of the peptide in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., TOCSY, NOESY, ROESY) NMR spectra.
-
Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence.
-
Conformational Restraints: Identify cross-peaks in the NOESY/ROESY spectra, which provide information about through-space proximities between protons and are used to generate distance restraints.
-
Structure Calculation: Use molecular modeling software to calculate an ensemble of peptide structures that satisfy the experimental NMR restraints.
-
Analysis: Analyze the calculated structures to determine the predominant conformation, including the cis/trans ratio of the amide bond preceding the original pseudoproline position.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.
-
Sample Preparation: Prepare a solution of the purified peptide in a CD-compatible buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated CD spectrometer and a quartz cuvette with a suitable path length (typically 1 mm).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Data Processing: Subtract the spectrum of the buffer from the peptide spectrum.
-
Secondary Structure Estimation: Use deconvolution software to analyze the processed spectrum and estimate the percentage of α-helix, β-sheet, and random coil structures. A decrease in the characteristic β-sheet signal (a negative band around 218 nm) in a pseudoproline-containing peptide compared to its native counterpart would provide evidence for the disruption of β-sheet formation.[9]
The following diagram illustrates the principle of how pseudoproline disrupts β-sheet formation:
By providing a comprehensive overview of the conformational effects, quantitative data, and detailed experimental protocols, this guide aims to equip researchers with the knowledge to effectively utilize pseudoproline dipeptides for the successful synthesis of challenging peptides.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to Validating Peptide Sequence and Purity: A Comparative Analysis of Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of synthetic and biologically derived peptides is a cornerstone of reliable and reproducible results. Ensuring the correct amino acid sequence and a high degree of purity is critical for functional assays, structural studies, and therapeutic applications. Mass spectrometry (MS) has become the gold standard for peptide analysis, offering unparalleled sensitivity and depth of information.[1] This guide provides an objective comparison of mass spectrometry-based techniques with alternative methods for peptide sequence and purity validation, supported by experimental data and detailed protocols.
Core Principles of Peptide Validation
The primary objectives of peptide validation are twofold: to confirm that the amino acid sequence is correct and to quantify the percentage of the target peptide in the sample, identifying any impurities. Impurities can include truncated or deletion sequences from synthesis, residual solvents, or byproducts from cleavage and deprotection steps.[2]
Comparison of Key Peptide Validation Techniques
Mass spectrometry and Edman degradation are the two principal methods for determining the amino acid sequence of a peptide.[3][4] For purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard, often coupled with mass spectrometry (LC-MS) for comprehensive analysis.[1][2]
| Technique | Principle | Primary Application | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized peptides and their fragments. | Sequence validation, purity analysis, post-translational modification (PTM) mapping. | High sensitivity, high throughput, can analyze complex mixtures, provides molecular weight confirmation.[5][6] | Can be less accurate for N-terminal sequencing than Edman degradation, interpretation can be complex for novel sequences.[5] |
| Edman Degradation | Sequential chemical cleavage and identification of N-terminal amino acids. | N-terminal sequencing, validation of known short sequences. | Unambiguous, direct sequencing of the N-terminus.[3][5] | Requires a pure sample, not suitable for complex mixtures or internal sequence analysis, slower throughput.[5][7] |
| High-Performance Liquid Chromatography (HPLC) | Separates peptides based on hydrophobicity. | Purity assessment and quantification. | Robust, reproducible, accurate quantification of impurities. | Does not provide sequence information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides atomic-level structural information. | Conformational analysis, confirmation of structure. | Provides detailed 3D structural information. | Requires larger sample amounts, complex data analysis. |
In-Depth Comparison of Mass Spectrometry Techniques: LC-MS vs. MALDI-TOF
Within the realm of mass spectrometry, Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are two of the most common techniques. The choice between them often depends on the specific application and sample complexity.[6]
| Feature | LC-MS/MS | MALDI-TOF MS |
| Sample Introduction | Liquid chromatography separation prior to ionization. | Co-crystallized with a matrix and ionized by a laser. |
| Throughput | Lower, due to chromatography step (typically 30-120 min per sample).[8] | Higher, rapid analysis (less than a minute per sample).[8] |
| Sample Complexity | Ideal for complex mixtures due to upfront separation.[6] | Better for simpler mixtures; complex samples can lead to ion suppression.[6] |
| Sensitivity | Generally higher, especially for low-abundance peptides in a complex background.[8] | Very sensitive for purified samples. |
| Application | In-depth proteomic studies, PTM analysis, quantitative proteomics.[6] | Rapid protein/peptide identification, quality control screening.[6][8] |
| Data | Provides fragmentation data (MS/MS) for sequencing. | Primarily provides molecular weight (MS); can be configured for MS/MS. |
Quantitative Performance Comparison of LC-ESI-MS/MS and LC-MALDI-MS/MS
A study comparing the quantitative performance of LC-ESI (QSTAR Elite) and LC-MALDI (4800 MALDI TOF/TOF) using iTRAQ-labeled peptides from an E. coli digest yielded the following results[9]:
| Parameter | LC-ESI-MS/MS (QSTAR) | LC-MALDI-MS/MS (4800 TOF/TOF) |
| Spectra Used for Quantitation | 51.4% | 66.7% |
| Average Protein Sequence Coverage | 24.0% | 18.2% |
| Average Peptides per Protein | 14.9 | 8.4 |
| Difference in Mean Ratios (1:1 to 10:1) | 0.7 - 6.7% between platforms | 0.7 - 6.7% between platforms |
| Rejected Ratios (10:1 experiment) | Up to 64.7% (due to S/N threshold) | 0.1% |
This data indicates that while LC-ESI-MS/MS can provide greater sequence coverage, LC-MALDI-MS/MS may be more robust for quantification, especially at higher abundance ratios, with fewer spectra being rejected.[9]
Experimental Protocols
Protocol 1: Peptide Purity and Sequence Validation by LC-MS
Objective: To determine the purity and confirm the molecular weight and sequence of a synthetic peptide.
Methodology:
-
Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of 1 mg/mL.
-
Chromatographic Separation (HPLC):
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV absorbance at 220 nm and mass spectrometry.
-
-
Mass Spectrometric Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Scan: Full scan from m/z 200 to 2000 to detect the precursor ion of the peptide.
-
MS/MS Scan (for sequencing): Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the most intense precursor ions. Collision-Induced Dissociation (CID) is commonly used.
-
-
Data Analysis:
-
Purity: Integrate the peak area of the target peptide from the UV chromatogram and express it as a percentage of the total peak area.[2]
-
Sequence Validation: Compare the observed mass of the precursor ion with the theoretical mass. Analyze the MS/MS fragmentation pattern to match the observed fragment ions (b and y ions) with the theoretical fragments of the expected sequence.[1][10]
-
Protocol 2: N-Terminal Sequencing by Edman Degradation
Objective: To determine the amino acid sequence from the N-terminus of a purified peptide.
Methodology:
-
Sample Preparation: The peptide sample must be highly purified and free of interfering substances.
-
Edman Chemistry Cycle:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[11]
-
Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[11]
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) amino acid derivative.
-
-
Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
Iteration: The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.[11]
Visualizing the Workflows
Caption: Experimental workflow for peptide purity and sequence validation by LC-MS.
Caption: The iterative cycle of N-terminal sequencing by Edman degradation.
Conclusion
Mass spectrometry, particularly when coupled with HPLC, provides a powerful and versatile platform for the comprehensive validation of peptide sequence and purity.[1] It offers high sensitivity, the ability to analyze complex samples, and provides definitive molecular weight and sequence information. While Edman degradation remains a valuable tool for unambiguous N-terminal sequencing, its lower throughput and requirement for pure samples make it less suitable for broad-scale applications.[5][7] The choice of technique ultimately depends on the specific research question, sample complexity, and desired throughput. For most applications in modern research and drug development, a combination of HPLC for purity assessment and mass spectrometry for identity and sequence confirmation represents the most robust and informative approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. prottech.com [prottech.com]
- 9. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archive.sigda.org [archive.sigda.org]
- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
The Impact of Thr(Psi(Me,Me)pro) Modification on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the influence of peptide modifications on biological activity is paramount. This guide provides a comprehensive analysis of the impact of incorporating the pseudoproline dipeptide, Threonine-pseudoproline [Thr(Psi(Me,Me)pro)], on peptide bioactivity. By comparing the performance of modified peptides with their native counterparts and other alternatives, this document offers valuable insights supported by experimental data.
The introduction of a Thr(Psi(Me,Me)pro) moiety into a peptide sequence is primarily a strategic tool to influence its conformation. This modification induces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to aggregation during peptide synthesis.[1][2][3] This structural perturbation is key to its effects on bioactivity, influencing receptor binding, enzymatic stability, and overall therapeutic potential.
Comparative Analysis of Bioactivity
The core question for drug development is whether this synthetically advantageous modification comes at the cost of biological function. The available evidence, particularly in the realm of opioid peptides, suggests that the incorporation of dimethylated pseudoprolines, such as Thr(Psi(Me,Me)pro), can be remarkably well-tolerated, often preserving or even enhancing bioactivity.
Case Study: Opioid Peptides - Morphiceptin (B1676752) and Endomorphin-2
A pivotal study on analogues of the opioid peptides morphiceptin and endomorphin-2 provides direct comparative data. In this research, the native Proline at position 2 was replaced with a dimethylated pseudoproline. The results demonstrated that these modified analogues retained full mu (µ) opioid agonist potency and high receptor binding affinity.[2] This indicates that the conformational constraint imposed by the pseudoproline is compatible with the bioactive conformation required for receptor interaction.
Table 1: Comparative Bioactivity of Opioid Peptides and their Pseudoproline Analogues [2]
| Peptide/Analogue | Receptor Binding Affinity (Ki, nM) for µ-receptor | Agonist Potency (IC50, nM) in Guinea Pig Ileum (GPI) Assay |
| [D-Phe³]morphiceptin (Parent) | Data not explicitly provided, but high affinity implied | High potency implied |
| [D-Phe³]morphiceptin with Cys[Psi(Me,Me)pro]² | High (in the nanomolar range) | Full µ agonist potency |
| [D-Phe³]morphiceptin with Ser[Psi(Me,Me)pro]² | High (in the nanomolar range) | Full µ agonist potency |
| Endomorphin-2 (Parent) | Data not explicitly provided, but high affinity implied | High potency implied |
| Endomorphin-2 with Cys[Psi(Me,Me)pro]² | High (in the nanomolar range) | Full µ agonist potency |
| Endomorphin-2 with Ser[Psi(Me,Me)pro]² | High (in the nanomolar range) | Full µ agonist potency |
Note: The study focused on dimethylated pseudoprolines derived from Cysteine and Serine, which are structurally and functionally analogous to the Threonine-derived version.
Impact on Other Bioactive Peptides
While the data on opioid peptides is promising, the effect of Thr(Psi(Me,Me)pro) on other classes of bioactive peptides, such as antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), is an area of ongoing investigation. The conformational changes induced by pseudoprolines could potentially:
-
Enhance Antimicrobial Activity: By optimizing the amphipathic structure of AMPs, which is crucial for their membrane-disrupting activity.
-
Improve Cell Penetration: By pre-disposing CPPs into a conformation that facilitates more efficient translocation across cell membranes.
Influence on Enzymatic Stability
A key advantage of peptide modifications is the potential to enhance resistance to enzymatic degradation, thereby prolonging their therapeutic window. The conformational rigidity introduced by Thr(Psi(Me,Me)pro) can sterically hinder the access of proteases to cleavage sites within the peptide backbone. While specific data for Thr(Psi(Me,Me)pro) is limited, studies on other backbone modifications, such as N-methylation, have demonstrated a significant improvement in proteolytic stability.[4][5] It is hypothesized that the structural constraints imposed by pseudoprolines would confer a similar protective effect.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a peptide for its receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Protocol:
-
Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Reaction: In a microplate, combine the cell membrane preparation, a fixed concentration of a labeled ligand, and varying concentrations of the unlabeled test peptide (native or modified).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound ligand from the free ligand.
-
Quantification: Measure the radioactivity or fluorescence of the filters to determine the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide. The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[6]
Guinea Pig Ileum (GPI) Assay for Opioid Agonist Potency
This ex vivo assay measures the functional activity of opioid agonists by their ability to inhibit neurally evoked contractions of the guinea pig ileum.
Protocol:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Stimulation: Stimulate the tissue electrically to induce regular contractions.
-
Peptide Addition: Add cumulative concentrations of the test peptide to the organ bath.
-
Measurement of Contractions: Record the amplitude of the contractions using a force-displacement transducer.
-
Data Analysis: Plot the percentage of inhibition of contractions against the peptide concentration to determine the IC50 value, which represents the agonist potency.[2]
Enzymatic Degradation Assay
This assay assesses the stability of a peptide in the presence of specific proteases or serum.
Protocol:
-
Peptide Incubation: Incubate the test peptide at a known concentration with a specific protease (e.g., trypsin, chymotrypsin) or with human serum at 37°C.
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding a strong acid like trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life of the peptide.[7][8]
Visualizing the Impact: Signaling Pathways and Workflows
To illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of a G-Protein Coupled Receptor (GPCR) Agonist
Caption: GPCR signaling pathway initiated by a peptide agonist.
Experimental Workflow for Comparative Bioactivity Analysis
Caption: Workflow for comparing the bioactivity of native and modified peptides.
Conclusion
The incorporation of Thr(Psi(Me,Me)pro) into peptide sequences is a powerful tool, not only for overcoming synthetic challenges but also for potentially modulating bioactivity. The case of opioid peptides demonstrates that this modification can be well-tolerated, preserving high-affinity receptor binding and potent agonist activity. This suggests that the induced conformational "kink" can be beneficial for achieving a bioactive conformation.
However, the impact of this modification is likely to be context-dependent, varying with the specific peptide sequence and its biological target. Further comparative studies on a wider range of bioactive peptides are necessary to fully elucidate the structure-activity relationships governed by pseudoproline incorporation. The experimental protocols and workflows provided in this guide offer a framework for conducting such vital research, ultimately aiding in the rational design of more potent and stable peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Degradation of naturally occurring and engineered antimicrobial peptides by proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of Peptides Containing Pseudoproline Residues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of pseudoproline (ΨPro) residues into synthetic peptides has become a cornerstone strategy for overcoming synthetic challenges and modulating peptide conformation. This guide provides an objective comparison of the structural analysis of peptides containing these proline analogs, supported by experimental data and detailed methodologies for key analytical techniques.
The Impact of Pseudoproline Residues on Peptide Structure
Pseudoproline dipeptides, derived from serine, threonine, or cysteine, introduce a proline-like kink in the peptide backbone.[1][2][3] This structural perturbation is primarily due to the oxazolidine (B1195125) or thiazolidine (B150603) ring, which favors a cis-amide bond conformation over the more common trans form.[1][4] This disruption of the peptide backbone effectively hinders the formation of secondary structures like β-sheets, which are often responsible for aggregation and poor solubility during solid-phase peptide synthesis (SPPS).[1][3][5]
The strategic placement of pseudoproline residues can lead to significant improvements in peptide synthesis, including:
-
Enhanced Solubility: By disrupting aggregation, pseudoproline-containing peptides exhibit improved solubility in common SPPS solvents.[1][2]
-
Improved Coupling Efficiency: The reduced aggregation exposes the N-terminal amino group, leading to more efficient and complete coupling reactions.[1]
-
Higher Yields and Purity: Consequently, the overall yield and purity of the crude peptide product are significantly increased.[2][6]
Quantitative Analysis of Pseudoproline Effects
The following tables summarize quantitative data from various studies, highlighting the impact of pseudoproline incorporation on peptide synthesis and conformation.
| Peptide Sequence | Synthesis Method | Yield with ΨPro | Yield without ΨPro | Reference |
| Human Amylin (hAmylin) (37 residues) | Fmoc-SPPS | High | Traces only | [1][3] |
| RANTES (24-91) (68 residues) | Fmoc-SPPS with PEG-resin | Efficient | Not reported | [1][3] |
| Caveolin-1 fragment (54 residues) | Fmoc-SPPS | Successful | Difficult | [3] |
| "Inaccessible" hGH-derived peptide (15-mer) | Fmoc-SPPS | >96% (acylation) | Inefficient | [7] |
Table 1: Comparison of Synthesis Yields for Peptides With and Without Pseudoproline Residues. This table illustrates the dramatic improvement in synthesis yields for "difficult" or aggregation-prone peptides upon the incorporation of pseudoproline dipeptides.
| Peptide Fragment | Solvent | cis:trans Ratio | Analytical Method | Reference |
| Threonine-derived dipeptides | Solution | Majorly cis | NMR | [4][6] |
| 2,2-dimethylated ΨPro derivatives | Solution | High cis content | NMR | [4] |
| 2-C unsubstituted ΨPro systems | Solution | Predominantly trans | NMR | [4] |
| Cbz-Val-Thr(ΨMe,MePro)-OMe | Solid-state | trans | X-ray | [4] |
| Fmoc-Ala-Cys(ΨMe,MePro)-OH | Solid-state | cis | X-ray | [6] |
Table 2: Experimentally Determined cis:trans Amide Bond Ratios in Pseudoproline-Containing Peptides. This table showcases the influence of the pseudoproline structure and the surrounding environment (solution vs. solid-state) on the preferred amide bond conformation.
Experimental Protocols for Structural Analysis
Accurate structural analysis is crucial for understanding the conformational effects of pseudoproline residues. The following sections detail the methodologies for the key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides, including the cis/trans isomerization of the amide bond preceding the pseudoproline residue.[4][8]
Experimental Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: Provides initial information on the complexity of the sample and the presence of multiple conformations.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the cis or trans conformation of the Xaa-ΨPro amide bond. Cross-peaks between the α-proton of the preceding residue (Xaa) and the δ-protons of the pseudoproline ring are indicative of a trans conformation, while proximity to the α-proton of the pseudoproline suggests a cis conformation.
-
2D EXSY (Exchange Spectroscopy): Can be used to study the kinetics of cis/trans isomerization.[10]
-
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Integrate the cross-peaks corresponding to the cis and trans conformations in the NOESY spectrum to determine their relative populations.[6]
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of peptides in the solid state, offering a static picture of the molecular conformation.[5][11]
Experimental Protocol:
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to obtain well-ordered single crystals. This is often the most challenging step.[11]
-
Vapor diffusion (hanging drop or sitting drop) is a commonly used technique.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Collect diffraction data as the crystal is rotated. Modern synchrotrons are often used as high-intensity X-ray sources.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map. For peptides, direct methods or molecular replacement (if a homologous structure is available) can be used.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution structure.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for verifying the molecular weight and sequence of synthesized peptides. While it does not directly provide three-dimensional structural information, it is crucial for confirming the identity and purity of the sample before more detailed structural studies.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid).
-
For complex samples, desalting and purification using reversed-phase chromatography (e.g., ZipTip) may be necessary.[12]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13]
-
Acquire the mass spectrum in full scan mode to determine the molecular weight of the peptide.
-
Perform tandem mass spectrometry (MS/MS) to fragment the peptide and obtain sequence information.
-
-
Data Analysis:
-
Compare the experimentally measured molecular weight with the theoretical mass of the peptide.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. It is important to be aware that pseudoproline residues can sometimes lead to higher-than-expected molecular weights in mass spectrometry, potentially due to ion entanglement or stabilization effects, requiring careful validation.[1]
-
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the synthesis and analysis of pseudoproline-containing peptides.
Figure 1: A generalized workflow for the solid-phase synthesis and subsequent structural analysis of a peptide containing a pseudoproline dipeptide.
Figure 2: Logical relationship illustrating how the incorporation of a pseudoproline residue leads to a conformational "kink" in the peptide backbone, disrupting aggregation and improving synthesis outcomes.
References
- 1. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chempep.com [chempep.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr-bio.com [nmr-bio.com]
- 10. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 13. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
Revolutionizing Peptide Synthesis: A Comparative Yield Analysis of SPPS With and Without Pseudoprolines
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the challenge of synthesizing "difficult sequences" is a well-known hurdle. Peptide aggregation during synthesis can lead to low yields and purity, hindering downstream applications. This guide provides a comparative analysis of SPPS with and without the incorporation of pseudoproline dipeptides, a transformative tool for overcoming these challenges. We present supporting data, detailed experimental protocols, and visual workflows to objectively assess the impact of pseudoprolines on peptide yield and purity.
The synthesis of long, hydrophobic, or aggregation-prone peptides often results in incomplete coupling reactions and the formation of secondary structures, such as β-sheets, on the solid support.[1] This aggregation can render the growing peptide chain inaccessible for subsequent amino acid additions, leading to truncated sequences and a complex crude product that is difficult to purify.[1][2] Pseudoproline dipeptides, derived from serine, threonine, or cysteine, introduce a temporary "kink" in the peptide backbone, disrupting these detrimental secondary structures and enhancing the solvation of the peptide chain.[3][4] This guide will delve into the practical implications of this strategy, offering a clear comparison of outcomes.
Quantitative Yield and Purity Analysis
The incorporation of pseudoproline dipeptides has been shown to dramatically improve the yield and purity of crude peptide products, particularly for sequences that are notoriously difficult to synthesize using standard Fmoc-SPPS protocols. While precise yield comparisons can be sequence-dependent, the literature provides compelling evidence of the significant advantages offered by pseudoprolines.
For instance, the synthesis of the 37-residue human amylin, a highly amyloidogenic peptide, has been reported to be inefficient with standard Fmoc-SPPS, yielding only trace amounts of the desired product.[5] However, the strategic incorporation of pseudoproline dipeptides has enabled its successful synthesis with yields of purified peptide reported to be in the range of 10-30% of the theoretical maximum.[6] Similarly, the synthesis of a 68-amino-acid chemokine, RANTES (24-91), known for its high aggregation propensity, was efficiently achieved using a combination of a specialized resin and pseudoproline dipeptides.
Below is a summary table illustrating the typical outcomes when synthesizing a "difficult" peptide sequence with and without pseudoprolines.
| Metric | Standard Fmoc-SPPS | Fmoc-SPPS with Pseudoprolines |
| Crude Peptide Yield | Very Low to Failure ("traces of product")[5] | Significantly Higher (e.g., 10-30% purified yield for human amylin)[6] |
| Crude Peptide Purity | Low (Multiple deletion and truncated sequences)[7] | High (Predominantly the full-length product)[8] |
| Ease of Purification | Difficult and time-consuming | Simplified due to higher purity of the crude product[8] |
| Success with "Difficult Sequences" | Often unsuccessful[9] | Enables the synthesis of previously inaccessible peptides[10] |
Mechanism of Action: How Pseudoprolines Enhance SPPS
Pseudoproline dipeptides are created by reacting the side chain of a serine, threonine, or cysteine residue with an aldehyde or ketone to form a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring.[3] This cyclic structure mimics the conformational constraints of proline, inducing a cis-amide bond that disrupts the formation of inter-chain hydrogen bonds responsible for aggregation.[4] By preventing the formation of β-sheets, the growing peptide chain remains well-solvated and accessible for efficient coupling and deprotection steps. The pseudoproline moiety is stable throughout the synthesis and is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native amino acid residue.[3]
Experimental Protocols
To provide a practical comparison, detailed methodologies for a standard Fmoc-SPPS coupling cycle and a cycle incorporating a pseudoproline dipeptide are presented below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesizer.
Standard Fmoc-SPPS Protocol (Single Coupling Cycle)
This protocol outlines a typical cycle for adding a single Fmoc-protected amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[11]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[12]
-
Wash the resin thoroughly with DMF (5-7 times).[1]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.8 equivalents) in DMF.[12]
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[12]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[12]
Fmoc-SPPS Protocol with Pseudoproline Dipeptide (Single Coupling Cycle)
The incorporation of a pseudoproline dipeptide follows a similar procedure, with the dipeptide being introduced as a single unit.
-
Resin Swelling: As per the standard protocol.
-
Fmoc Deprotection: As per the standard protocol.
-
Pseudoproline Dipeptide Coupling:
-
In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, or PyBOP, 3-5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIEA (6-10 equivalents) to the mixture.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: As per the standard protocol.
-
Confirmation (Optional): As per the standard protocol.
Final Cleavage and Deprotection
After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the pseudoproline moiety) are removed.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail, typically containing TFA. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Incubation: Gently agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.[5]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
- 6. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 8. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Enhancing Peptide Longevity: A Comparative Guide to Stability with Incorporated Pseudoprolines
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in translating promising candidates into viable therapeutics. Rapid degradation by proteases in biological systems often curtails their efficacy. This guide provides a comprehensive evaluation of peptide stability, with a focus on the incorporation of pseudoprolines, and compares this strategy with other common peptide modifications. We present supporting data from literature, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these critical stability-enhancing techniques.
The modification of peptides to improve their stability is a cornerstone of modern drug design. Strategies such as cyclization, N-methylation, and the incorporation of unnatural amino acids are widely employed to protect peptides from enzymatic degradation. Pseudoprolines, cyclic dipeptide mimetics derived from serine, threonine, or cysteine, are primarily utilized to disrupt secondary structures and prevent aggregation during peptide synthesis. While their role in improving synthesis efficiency is well-documented, their direct impact on proteolytic stability is an area of growing interest.
Comparative Analysis of Peptide Stability
To provide a clear comparison of different stability-enhancing strategies, the following tables summarize key quantitative data from various studies. It is important to note that direct comparative studies on the proteolytic stability of pseudoproline-containing peptides versus other modifications are not extensively available in the current literature. However, by examining data from other modifications, we can establish a benchmark for evaluating the potential of pseudoprolines.
Table 1: Enzymatic Stability of Modified Peptides in Plasma/Serum
| Peptide Modification | Native Peptide Half-Life | Modified Peptide Half-Life | Fold Increase in Stability | Reference |
| Cyclization | ||||
| RGD Analogues | - | - | 30-fold more stable at pH 7 | [1] |
| Somatostatin | 1-2 min | 1.5 hours (Octreotide) | ~45-90 | [2] |
| N-Methylation | ||||
| Minigastrin Analog | 44.0% intact after 30 min | 84.4% intact after 30 min | ~1.9 | [3] |
| Lipidation (Albumin Binding) | ||||
| PCSK9 Inhibitory Peptide | <10 min (unconjugated) | >48 hours | >288 | [4] |
Note: The table presents data from different studies and peptide sequences, and direct comparison between modification types should be made with caution.
The Role of Pseudoprolines in Peptide Structure and Stability
Pseudoprolines introduce a "kink" in the peptide backbone, similar to a proline residue. This conformational constraint can indirectly contribute to stability by:
-
Disrupting Secondary Structures: By breaking undesirable β-sheet formation, pseudoprolines can reduce aggregation and potentially mask protease cleavage sites that are exposed in aggregated forms.
-
Inducing Favorable Conformations: The turn-inducing property of pseudoprolines can pre-organize a peptide into a specific conformation that may be less susceptible to enzymatic attack. This is particularly relevant in the design of cyclic peptides, where pseudoprolines can facilitate cyclization and lead to a more rigid and stable final structure.
While direct quantitative data on the proteolytic stability of linear peptides with and without pseudoprolines is limited, the structural influence of these modifications suggests a potential for enhanced stability.
Experimental Protocols for Evaluating Peptide Stability
Accurate assessment of peptide stability is crucial for the development of peptide-based drugs. The following are detailed methodologies for key experiments used to evaluate the stability of peptides, including those modified with pseudoprolines.
Protocol 1: Peptide Stability Assay in Human Serum/Plasma
This protocol outlines the steps to determine the half-life of a peptide in a biological matrix.
1. Materials:
- Test peptide and control peptide (unmodified version)
- Human serum or plasma (pooled from multiple donors is recommended)
- Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water or Acetonitrile (B52724) with 1% Trifluoroacetic acid (TFA))
- HPLC-grade water and acetonitrile
- Phosphate-buffered saline (PBS)
2. Procedure:
- Peptide Incubation:
- Pre-warm human serum/plasma to 37°C.
- Spike the test peptide into the serum/plasma to a final concentration of 10-100 µM.
- Incubate the mixture at 37°C with gentle agitation.
- Time-Point Sampling:
- At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
- Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.
- Sample Preparation:
- Vortex the quenched sample vigorously.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate proteins.
- Collect the supernatant for analysis.
- Analysis by RP-HPLC:
- Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
- Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA.
- Monitor the peptide peak area at a specific wavelength (e.g., 214 nm or 280 nm).
- Data Analysis:
- Plot the percentage of remaining peptide against time.
- Calculate the half-life (t½) by fitting the data to a one-phase decay model.
Protocol 2: Identification of Cleavage Products by Mass Spectrometry
This protocol is used to identify the specific sites of enzymatic degradation.
1. Materials:
- Same as Protocol 1.
- Mass spectrometer (e.g., LC-MS/MS or MALDI-TOF).
2. Procedure:
- Follow the incubation and sampling steps as described in Protocol 1.
- Analyze the supernatant from each time point using LC-MS/MS.
- Data Analysis:
- Identify the mass of the parent peptide and any new peaks that appear over time, which represent degradation products.
- Perform MS/MS fragmentation on the degradation products to determine their amino acid sequence and identify the cleavage site.
Visualizing Peptide Degradation and Stability Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for peptide stability assessment in serum or plasma.
Caption: Strategies to enhance peptide stability against degradation.
Conclusion
The incorporation of pseudoprolines is a valuable tool in peptide chemistry, primarily for overcoming synthetic challenges related to aggregation. While their direct and quantifiable impact on proteolytic stability requires more extensive investigation, the conformational constraints they impose on the peptide backbone suggest a promising avenue for enhancing resistance to enzymatic degradation. This guide provides researchers with the necessary framework to evaluate the stability of their own modified peptides, including those containing pseudoprolines, and to compare their performance against other established stability-enhancing strategies. The provided experimental protocols and conceptual diagrams serve as a practical resource for scientists and drug development professionals working to advance the next generation of peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, a specialized amino acid derivative crucial for peptide synthesis and drug development.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While Fmoc-protected amino acids are generally not classified as hazardous substances, it is imperative to handle them with care to minimize exposure.[2][3] A thorough risk assessment should be conducted before beginning any procedure. The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. | Protects eyes from dust particles and splashes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[2] |
| Respiratory Protection | A dust mask may be used if generating dust. Not generally required under normal use. | To avoid inhalation of dust particles when weighing and handling larger quantities.[4] |
| General Attire | Long pants and closed-toe shoes. | Minimum attire for working in a laboratory where hazardous materials are present.[4] |
II. Operational Plan: Step-by-Step Handling Procedure
A. Preparation and Weighing:
-
Work in a well-ventilated area or a chemical fume hood, especially when handling the powder.[2]
-
Before weighing, ensure the balance is clean and calibrated.
-
Wear all required PPE as outlined in the table above.
-
Use a spatula or other appropriate tool to carefully transfer the solid this compound to a weighing paper or container.
-
Avoid generating dust. If dust is generated, use a dust mask.[2]
-
After weighing, tightly reseal the container.[4]
B. Dissolving the Compound:
-
Consult the manufacturer's Certificate of Analysis (COA) for the appropriate solvent.[4]
-
If the peptide contains residues prone to oxidation, use oxygen-free buffers or add reducing agents.[4]
-
Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[4]
C. Storage:
-
Solid Form: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[4]
-
In Solution: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
III. Disposal Plan
All waste containing this compound should be treated as chemical waste.
A. Solid Waste:
-
Container Labeling: Use a designated and clearly labeled hazardous waste container. The label should include the full chemical name, "Hazardous Waste," the date of accumulation, and the primary hazard (e.g., "Chemical Waste for Incineration").[2]
-
Waste Collection: Carefully transfer the solid waste into the labeled container.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weighing paper, and empty product containers, should be disposed of as contaminated waste in the same designated container.[2]
B. Liquid Waste:
-
Contaminated solutions should not be poured down the drain.[2]
-
Collect liquid waste in a separate, appropriately labeled hazardous waste container.
-
Use an absorbent material for any spills of solutions containing the chemical.[2]
C. Final Disposal:
-
Store waste containers in a designated satellite accumulation area away from drains and incompatible materials. Keep containers securely closed.[2]
-
Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific procedures.[2]
IV. Emergency Procedures
In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4] |
| Eye Contact | Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[4] |
V. Visual Workflow and Safety Diagrams
Caption: Workflow for handling this compound.
Caption: Required PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
